3-Fluoro-4-morpholin-4-ylbenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBHUGMTHMMHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424581 | |
| Record name | 3-fluoro-4-morpholin-4-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495404-90-5 | |
| Record name | 3-Fluoro-4-(4-morpholinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495404-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-fluoro-4-morpholin-4-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluoro-4-morpholin-4-ylbenzaldehyde CAS number
An In-depth Technical Guide to 3-Fluoro-4-morpholin-4-ylbenzaldehyde
This compound is a substituted aromatic aldehyde that holds significant interest for researchers and professionals in the fields of medicinal chemistry and drug development. Its unique structural features, combining a reactive aldehyde group with a morpholine moiety and a fluorine substituent, make it a valuable building block for the synthesis of novel bioactive compounds. The presence of the fluorine atom can modulate the physicochemical properties of derivative molecules, such as metabolic stability and binding affinity, which are critical considerations in drug design. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, potential applications, and safety considerations for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 495404-90-5 | [1][2] |
| Molecular Formula | C₁₁H₁₂FNO₂ | [2][3] |
| Molecular Weight | 209.22 g/mol | [2][3] |
| Boiling Point | 357.0 ± 42.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Appearance | Not specified, likely a solid | |
| Solubility | Not specified, likely soluble in organic solvents |
Synthesis
Proposed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from 3,4-difluorobenzaldehyde and morpholine.
Materials and Reagents:
-
3,4-Difluorobenzaldehyde
-
Morpholine
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Dimethylformamide (DMF) or another polar aprotic solvent (e.g., DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorobenzaldehyde (1.0 equivalent), morpholine (1.1-1.5 equivalents), and potassium carbonate (2.0-3.0 equivalents).
-
Solvent Addition: Add a suitable volume of anhydrous dimethylformamide (DMF) to dissolve the reactants and form a stirrable suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Morpholine is a corrosive and flammable liquid. Handle with care.
-
DMF is a skin and eye irritant. Avoid inhalation and skin contact.
Caption: Workflow for the proposed synthesis of this compound.
Applications in Research and Drug Development
This compound is a versatile intermediate for the synthesis of a wide range of molecular scaffolds with potential therapeutic applications. The aldehyde functional group can undergo various chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, to introduce diverse functionalities.
Potential Therapeutic Areas:
-
Oncology: The morpholine moiety is present in several approved anticancer drugs, such as gefitinib and linezolid. This scaffold can be utilized to synthesize novel kinase inhibitors or other targeted anticancer agents.
-
Infectious Diseases: The structural similarity to intermediates of antibiotics like linezolid suggests its potential use in developing new antibacterial agents.[4]
-
Inflammatory Diseases: Related benzaldehyde derivatives have been used to synthesize compounds with anti-inflammatory properties.[5]
Caption: The logical flow of utilizing this compound in a drug discovery program.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound was not found, a hazard assessment can be made based on structurally related compounds such as 3-chloro-4-fluorobenzaldehyde and other fluorinated benzaldehydes.[6][7][8][9][10]
Potential Hazards:
| Hazard Class | Description |
| Skin Corrosion/Irritation | May cause skin irritation.[8][11] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[8][11] |
| Respiratory Irritation | May cause respiratory irritation.[8][11] |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
Recommended Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
This technical guide provides a foundational understanding of this compound for researchers and professionals. The information on its properties, synthesis, and potential applications should facilitate its use in the design and development of new chemical entities with therapeutic potential. Always consult a comprehensive and up-to-date Safety Data Sheet before handling any chemical.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 3-Fluoro-4-(4-morpholinyl)benzaldehyde Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. 3-Fluoro-5-(morpholin-4-yl)benzaldehyde | CAS#:1696721-44-4 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. echemi.com [echemi.com]
- 11. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-4-morpholin-4-ylbenzaldehyde. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise, data-driven insights.
Chemical Properties
This compound, with the CAS Number 495404-90-5, is a substituted aromatic aldehyde. Its structure incorporates a fluorine atom and a morpholine ring, functionalities that are of significant interest in medicinal chemistry for their potential to modulate pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 495404-90-5 | [1][2] |
| Molecular Formula | C₁₁H₁₂FNO₂ | [1][2] |
| Molecular Weight | 209.22 g/mol | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 357.0 ± 42.0 °C at 760 mmHg | [1] |
| Flash Point | 169.7 ± 27.9 °C | [1] |
| Melting Point | Not available | [1] |
Spectral Data (Predicted)
1.2.1. ¹H NMR Spectroscopy (Predicted)
The expected proton NMR spectrum would exhibit characteristic signals for the aromatic protons, the aldehyde proton, and the morpholine ring protons. The fluorine atom would induce splitting in the signals of adjacent aromatic protons.
-
Aldehyde Proton (CHO): A singlet is expected around δ 9.8-10.0 ppm.
-
Aromatic Protons: Three protons on the benzene ring would appear as multiplets in the region of δ 7.0-7.8 ppm. The proton ortho to the fluorine and meta to the aldehyde would likely show a doublet of doublets due to coupling with the fluorine and the adjacent proton.
-
Morpholine Protons: Two distinct triplets are anticipated for the methylene groups of the morpholine ring. The protons on the carbons adjacent to the nitrogen (N-CH₂) would likely appear around δ 3.2-3.4 ppm, while the protons on the carbons adjacent to the oxygen (O-CH₂) would be expected around δ 3.8-4.0 ppm.
1.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the morpholine carbons.
-
Carbonyl Carbon (C=O): A signal is expected in the range of δ 190-192 ppm.
-
Aromatic Carbons: Six signals are anticipated in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings.
-
Morpholine Carbons: Two signals are expected for the morpholine ring, with the N-CH₂ carbons appearing around δ 48-52 ppm and the O-CH₂ carbons around δ 66-68 ppm.
1.2.3. FT-IR Spectroscopy (Predicted)
The infrared spectrum would be characterized by the following key absorption bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1690 - 1710 |
| C-H Stretch (Aldehyde) | 2720 - 2820 |
| C-F Stretch | 1200 - 1300 |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 |
| C-O-C Stretch (Ether) | 1070 - 1150 |
| Aromatic C=C Stretch | 1500 - 1600 |
1.2.4. Mass Spectrometry (Predicted)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 209. The fragmentation pattern would likely involve the loss of the formyl group (CHO) and fragmentation of the morpholine ring.
Synthesis and Reactivity
Synthetic Approach
A plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA) reaction. This approach involves the reaction of a suitable difluorinated benzaldehyde derivative with morpholine.
2.1.1. Proposed Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is based on established procedures for similar transformations.
Materials:
-
3,4-Difluorobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add morpholine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups:
-
Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can undergo a variety of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. The electron-donating morpholine group may slightly reduce the electrophilicity of the aldehyde compared to unsubstituted benzaldehyde.
-
Aromatic Ring: The fluorine atom and the morpholine group influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic aromatic substitution. The strong electron-donating nature of the morpholino group directs electrophiles to the ortho and para positions relative to it.
-
Morpholine Moiety: The nitrogen atom of the morpholine ring is basic and can be protonated or alkylated.
Biological and Medicinal Chemistry Relevance
While specific biological activities for this compound have not been extensively reported, the structural motifs present in the molecule are of considerable interest in drug discovery.
-
Morpholine Ring: The morpholine heterocycle is a common scaffold in many approved drugs and bioactive molecules. It is often incorporated to improve aqueous solubility, metabolic stability, and to act as a hydrogen bond acceptor.
-
Fluorine Atom: The introduction of fluorine into drug candidates can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins, and modulate pKa.
Given these properties, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its derivatives could be explored for a range of biological targets.
Safety and Handling
Specific safety data for this compound is limited. However, based on the known hazards of similar aromatic aldehydes and morpholine derivatives, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention.
Conclusion
This compound is a chemical compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its unique combination of a reactive aldehyde group, a fluorine atom, and a morpholine ring makes it an attractive starting material for the development of novel molecules with desirable pharmacological properties. While comprehensive experimental data for this specific compound is not yet widely available, this guide provides a solid foundation of its known and predicted properties, a plausible synthetic route, and an overview of its potential applications, serving as a valuable resource for researchers in the field.
References
Technical Guide: Physicochemical Properties of 3-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight and other physicochemical properties of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a key intermediate in pharmaceutical synthesis.
Molecular and Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a ready reference for laboratory and developmental applications.
| Property | Value |
| Molecular Formula | C₁₁H₁₂FNO₂[1][2] |
| Molecular Weight | 209.22 g/mol |
| CAS Number | 495404-90-5[1][2] |
| Density | 1.2±0.1 g/cm³[1] |
| Boiling Point | 357.0±42.0 °C at 760 mmHg[1] |
Calculation of Molecular Weight:
The molecular weight is calculated from the molecular formula using the standard atomic weights of the constituent elements:
-
Carbon (C): 12.011 u
Total Molecular Weight = (11 x 12.011) + (12 x 1.008) + (1 x 18.998) + (1 x 14.007) + (2 x 15.999) = 209.22 g/mol
Experimental Protocols
Detailed experimental procedures for the synthesis and characterization of this compound are critical for reproducible research and development. The following outlines a general synthetic approach.
Synthesis of this compound:
A common synthetic route involves the nucleophilic aromatic substitution of a difluoro- or nitro-substituted benzaldehyde derivative with morpholine.
Materials:
-
3,4-Difluorobenzaldehyde or 3-Fluoro-4-nitrobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 3,4-difluorobenzaldehyde (1 equivalent) in DMF, add morpholine (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. 3-Fluoro-4-(4-morpholinyl)benzaldehyde Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. 3-Fluoro-4-(4-morpholinyl)benzaldehyde | 495404-90-5 [sigmaaldrich.com]
- 3. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 4. quora.com [quora.com]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 7. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 8. byjus.com [byjus.com]
- 9. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Nitrogen - Wikipedia [en.wikipedia.org]
- 11. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. youtube.com [youtube.com]
- 13. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. princeton.edu [princeton.edu]
- 16. Oxygen - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Oxygen, atomic [webbook.nist.gov]
A Technical Guide to 3-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a valuable building block in medicinal chemistry and organic synthesis. It includes detailed information on its chemical structure, physical and chemical properties, and a representative synthetic protocol.
Chemical Structure and Identifiers
This compound is an aromatic aldehyde substituted with a fluorine atom and a morpholine ring. These functional groups impart unique electronic and steric properties, making it a versatile intermediate in the synthesis of more complex molecules.
-
IUPAC Name: 3-Fluoro-4-(4-morpholinyl)benzaldehyde
-
CAS Number: 495404-90-5[1]
-
Molecular Formula: C₁₁H₁₂FNO₂[1]
-
Molecular Weight: 209.22 g/mol [2]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. This data is essential for designing reactions, purification procedures, and formulation studies.
| Property | Value | Source |
| Molecular Weight | 209.217 g/mol | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Boiling Point | 357.0 ± 42.0 °C at 760 mmHg | [2] |
| Melting Point | Not Available | [2] |
Synthesis
Conceptual Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is based on the general procedure for the synthesis of 4-morpholinobenzaldehyde and is adapted for the synthesis of the target molecule.
Materials:
-
3,4-Difluorobenzaldehyde
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry reaction flask, dissolve 3,4-difluorobenzaldehyde (1 equivalent) in anhydrous DMF.
-
Add morpholine (1.1 equivalents) and anhydrous potassium carbonate (2 equivalents) to the solution.
-
Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield this compound.
Applications in Research and Drug Development
The structural motif of a substituted benzaldehyde, particularly with a morpholine group, is of significant interest in medicinal chemistry. The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The fluorine atom can enhance binding affinity and metabolic stability.
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. For instance, the related compound, 3-fluoro-4-morpholinoaniline, is a known intermediate in the synthesis of the antibiotic drug linezolid.[3] This suggests that this compound could be a valuable precursor for developing new pharmaceuticals.
Molecular Structure Visualization
The following diagram illustrates the chemical structure of this compound, generated using the Graphviz DOT language.
Caption: 2D structure of this compound.
References
A Technical Guide to the Predicted Biological Activity of 3-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity of 3-Fluoro-4-morpholin-4-ylbenzaldehyde is limited. This document, therefore, presents a technical overview of its potential biological activities based on the known functions of its structural motifs and the activities of analogous compounds. The content herein is intended to guide future research and is based on scientific inference.
Executive Summary
This compound is a synthetic organic compound featuring a fluorinated benzaldehyde scaffold substituted with a morpholine ring. While direct experimental data on its biological effects are not extensively documented in peer-reviewed literature, its chemical structure suggests potential therapeutic relevance. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to improve the pharmacokinetic profiles of drug candidates and contribute to a wide range of biological activities.[1] The presence of a fluorine atom can further enhance metabolic stability and binding affinity. This guide will explore the plausible synthesis, potential biological activities, and hypothetical mechanisms of action of this compound, providing a framework for its future investigation.
Synthesis and Characterization
The synthesis of this compound can be hypothetically achieved via a nucleophilic aromatic substitution (SNAr) reaction. A plausible synthetic route would involve the reaction of 3,4-difluorobenzaldehyde with morpholine in the presence of a base.
General Experimental Protocol: Synthesis
A general procedure, adapted from the synthesis of similar 4-morpholinobenzaldehydes, is as follows[2]:
-
To a solution of 3,4-difluorobenzaldehyde (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2-1.5 equivalents).
-
Add a suitable base, such as potassium carbonate (K2CO3) or triethylamine (TEA), to the reaction mixture (2-3 equivalents).
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under a vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Characterization of the final product would be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and FT-IR spectroscopy.
Potential Biological Activities and Mechanisms of Action
Based on its structural components, this compound is a candidate for investigation in several therapeutic areas.
Anticancer Activity
The morpholine ring is present in numerous anticancer agents.[1] Its inclusion can confer favorable properties such as increased water solubility and metabolic stability. Furthermore, some morpholine derivatives have been identified as inhibitors of critical cancer-related signaling pathways.
Hypothetical Mechanism: PI3K/AKT/mTOR Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][4] Its aberrant activation is a common feature in many human cancers.[5][6][7] Several known PI3K inhibitors incorporate a morpholine ring, which often binds within the ATP-binding pocket of the enzyme. It is plausible that this compound could act as a scaffold for the development of novel PI3K inhibitors.
Antimicrobial Activity
The 3-fluoro-4-morpholinoaniline substructure is a key component of the antibiotic Linezolid, suggesting that compounds with this core may possess antibacterial properties.[8] Additionally, various hydrazone and semicarbazide derivatives of 4-morpholino-3-nitrobenzohydrazide have demonstrated activity against Gram-positive bacteria.[9]
Hypothetical Mechanism: The aldehyde functional group of this compound could potentially react with biological nucleophiles, such as amino or thiol groups in bacterial enzymes or proteins, leading to the inhibition of essential cellular processes.
Summary of Potential Activities
The following table summarizes the potential biological activities of this compound based on the activities of structurally related compounds.
| Potential Biological Activity | Structural Basis / Rationale | References |
| Anticancer | The morpholine ring is a common scaffold in anticancer drugs and PI3K inhibitors. | [1] |
| Antibacterial | The related 3-fluoro-4-morpholinoaniline is an intermediate for the antibiotic linezolid. Other morpholine derivatives show antibacterial effects. | [8][9] |
| Anti-inflammatory | Certain morpholine derivatives have demonstrated anti-inflammatory properties. | [1] |
Proposed Experimental Evaluation
To validate the hypothesized biological activities, a systematic experimental approach is required.
In Vitro Cytotoxicity Screening (Anticancer)
The potential anticancer effects can be initially assessed using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for evaluating cell viability.
General Protocol: MTT Assay [10][11]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.
Antimicrobial Susceptibility Testing
The antimicrobial potential can be determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
General Protocol: Broth Microdilution [12][13][14]
-
Compound Preparation: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism to be tested (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound is a compound of interest for which direct biological data is sparse. However, a comprehensive analysis of its structural components strongly suggests potential as a scaffold for the development of novel anticancer and antimicrobial agents. The presence of the morpholine ring and fluorine substitution are attractive features for medicinal chemistry.
Future research should focus on the synthesis and purification of this compound, followed by systematic in vitro screening to validate the hypothesized anticancer and antimicrobial activities. If promising activity is observed, further studies to elucidate the precise mechanism of action, conduct structure-activity relationship (SAR) analyses, and evaluate in vivo efficacy and safety will be warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cusabio.com [cusabio.com]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. UpToDate 2018 [doctorabad.com]
- 13. apec.org [apec.org]
- 14. integra-biosciences.com [integra-biosciences.com]
An In-depth Technical Guide to 3-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol for a key reaction step, and discusses its potential biological significance based on the activities of structurally related molecules.
Chemical and Physical Properties
This compound is a substituted benzaldehyde featuring a fluorine atom at the 3-position and a morpholine ring at the 4-position of the phenyl group. These structural motifs are of significant interest in medicinal chemistry, as the fluorine atom can enhance metabolic stability and binding affinity, while the morpholine group can improve aqueous solubility and pharmacokinetic properties.
A summary of the key chemical and physical properties for this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 495404-90-5 | [1] |
| Molecular Formula | C₁₁H₁₂FNO₂ | [1] |
| Molecular Weight | 209.22 g/mol | [1] |
| Appearance | Off-white to brown crystalline powder (predicted based on its precursor) | [2] |
| Boiling Point | 357.0 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 169.7 ± 27.9 °C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically achieved through a two-step process starting from 1,2-difluoro-4-nitrobenzene. The first step involves a nucleophilic aromatic substitution reaction to introduce the morpholine moiety, followed by reduction of the nitro group to an amine, yielding the key intermediate, 3-fluoro-4-morpholinoaniline. The second step is the formylation of this intermediate to produce the target benzaldehyde.
Caption: Proposed synthetic workflow for this compound.
Synthesis of 3-Fluoro-4-morpholinoaniline
The precursor, 3-fluoro-4-morpholinoaniline, is a known intermediate in the synthesis of the antibiotic linezolid.[2][3] A common synthetic route involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine, followed by the reduction of the nitro group.[3]
Experimental Protocol:
-
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine: A mixture of 1,2-difluoro-4-nitrobenzene and morpholine is heated under neat conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the product.
-
Step 2: Synthesis of 3-Fluoro-4-morpholinoaniline: The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is reduced to a primary amine using a reducing agent such as iron powder in the presence of ammonium chloride in a solvent mixture like methanol and water.[3] The product is then purified by recrystallization.
Formylation of 3-Fluoro-4-morpholinoaniline
The introduction of the aldehyde group onto the 3-fluoro-4-morpholinoaniline ring can be achieved via electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic compounds, such as anilines.[4][5][6]
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol (Vilsmeier-Haack Reaction):
This protocol is a general procedure for the Vilsmeier-Haack reaction and would require optimization for the specific substrate.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with stirring, maintaining the temperature below 10 °C. The mixture is stirred for a specified time to allow for the formation of the Vilsmeier reagent.
-
Reaction with Substrate: A solution of 3-fluoro-4-morpholinoaniline in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) is added dropwise to the prepared Vilsmeier reagent at a low temperature.
-
Reaction Progression: The reaction mixture is then typically heated to a temperature between 60-90 °C and stirred for several hours. The progress of the reaction is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled and poured onto crushed ice. The solution is then neutralized with a base, such as sodium hydroxide or sodium bicarbonate, until it reaches a neutral or slightly basic pH.
-
Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.
Spectral Data
Table 2: Spectral Data of 3-Fluoro-4-morpholinoaniline (Precursor)
| Spectroscopic Technique | Key Data | Source |
| ¹H NMR | Signals corresponding to aromatic protons, morpholine protons, and the amine protons are expected. | [7] |
| ¹³C NMR | Signals for the aromatic carbons (with C-F coupling), and morpholine carbons are expected. | [7] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching (ether) are expected. | [7] |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight is expected. | [7] |
Predicted Spectral Data for this compound:
-
¹H NMR: The spectrum is expected to show signals for the aldehyde proton (around 9.8-10.0 ppm), aromatic protons, and the morpholine protons.
-
¹³C NMR: The spectrum should display a signal for the aldehyde carbon (around 190 ppm), in addition to the aromatic and morpholine carbons.
-
IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch is expected around 1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z = 209.
Potential Biological Activity and Applications in Drug Discovery
While no specific biological studies on this compound have been found in the reviewed literature, the structural components of the molecule suggest a high potential for biological activity.
-
Morpholine Moiety: The morpholine ring is a common scaffold in many approved drugs and biologically active compounds, contributing to improved pharmacokinetic properties.[8]
-
Fluorinated Aromatic Ring: The presence of a fluorine atom can significantly impact a molecule's biological activity by altering its electronic properties, metabolic stability, and binding interactions with biological targets.[9]
-
Benzaldehyde Group: The aldehyde functional group is reactive and can participate in the formation of various derivatives, such as Schiff bases, which have been shown to possess antimicrobial and anticancer activities.[10]
Derivatives of structurally similar compounds have shown a range of biological activities, including:
-
Antimicrobial Activity: Schiff bases derived from 3-fluoro-4-morpholinoaniline have demonstrated biofilm inhibition activity.[10][11] Additionally, sulfonamide and carbamate derivatives of this aniline have shown antimicrobial properties.[11]
-
Anticancer Activity: The precursor, 3-fluoro-4-morpholinoaniline, is a key intermediate in the synthesis of the antibiotic Linezolid, which has also been investigated for its potential in cancer therapy.[2]
Given these points, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile and to synthesize and screen a library of its derivatives for various pharmacological effects.
Caption: Potential applications of this compound in drug discovery.
Conclusion
This compound is a fluorinated morpholine-substituted benzaldehyde with significant potential as a building block in medicinal chemistry. This guide has provided an overview of its properties, a plausible synthetic route, and a discussion of its potential biological relevance. While specific experimental data for the final compound and its biological activities are currently limited in the public domain, the information presented here, based on its precursor and related compounds, provides a strong foundation for researchers and scientists to further investigate this promising molecule and its derivatives for the development of new therapeutic agents.
References
- 1. 3-Fluoro-4-(4-morpholinyl)benzaldehyde Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room 102 | BVV EN [bvv.cz]
- 11. ossila.com [ossila.com]
The Genesis and Ascendance of Morpholinobenzaldehydes: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of morpholinobenzaldehyde derivatives for researchers, scientists, and drug development professionals.
Introduction
Morpholinobenzaldehydes, a class of organic compounds featuring a morpholine ring appended to a benzaldehyde moiety, have emerged as a versatile scaffold in medicinal chemistry. Their unique structural and physicochemical properties have made them privileged starting materials for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of morpholinobenzaldehydes, detailed experimental protocols for their synthesis and biological evaluation, a compilation of their quantitative biological data, and an exploration of their interactions with key cellular signaling pathways.
I. Discovery and Historical Perspective
The precise first synthesis of 4-morpholinobenzaldehyde is not definitively documented in readily available literature, suggesting it may have been initially prepared as an intermediate in broader synthetic explorations. The morpholine moiety itself was named by Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine. However, the utility of the morpholine ring as a pharmacophore gained significant traction in the mid-20th century due to its favorable properties, such as improving the pharmacokinetic profile of drug candidates. Early patents from the 1940s and 1950s describe the synthesis of various morpholine-containing compounds, highlighting the growing interest in this heterocycle in the development of new therapeutics. The synthesis of 4-morpholinobenzaldehyde and its derivatives likely arose from the systematic exploration of nucleophilic aromatic substitution reactions on halogenated benzaldehydes with morpholine.
The evolution of synthetic methodologies for 4-morpholinobenzaldehyde has mirrored the advancements in organic chemistry. Early preparations likely involved direct nucleophilic substitution of activated aryl halides, such as 4-fluorobenzaldehyde, with morpholine in the presence of a base. Later, the advent of palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, provided more efficient and versatile routes to these compounds, allowing for the use of a wider range of aryl halides.
II. Synthesis of Morpholinobenzaldehydes and Their Derivatives
The synthesis of morpholinobenzaldehydes is a cornerstone for the development of more complex derivatives. The most common isomer, 4-morpholinobenzaldehyde, serves as a key building block.
A. Synthesis of 4-Morpholinobenzaldehyde
Two primary methods for the synthesis of 4-morpholinobenzaldehyde are widely employed:
1. Nucleophilic Aromatic Substitution: This is a classical and cost-effective method.
-
Experimental Protocol:
-
In a dry reaction flask, dissolve p-fluorobenzaldehyde (25.0 g, 0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in N,N-dimethylformamide (DMF, 300 mL).[1][2][3]
-
Add a catalytic amount of a phase-transfer catalyst such as Aliquat 336.[1][2][3]
-
Stir the reaction mixture at reflux (100-120°C) for 4-24 hours.[1][2][3][4]
-
Upon completion, concentrate the mixture to dryness under reduced pressure.[1][2][3]
-
Cool the residue to room temperature and pour it into ice water, then allow it to stand overnight.[1][2][3]
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from methanol to yield 4-morpholinobenzaldehyde as yellow crystals.[1][2][3]
-
2. Buchwald-Hartwig Amination: This method offers greater substrate scope, allowing for the use of aryl chlorides, bromides, and iodides.
-
Experimental Protocol:
-
In an oven-dried round-bottom flask, combine the aryl halide (1 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.3 mmol), and a palladium catalyst with a suitable phosphine ligand (e.g., Pd₂(dba)₃ with Xantphos).[1]
-
Add an appropriate solvent, such as 1,4-dioxane or toluene (4 mL).[1]
-
Place the flask in a preheated oil bath and stir at the required temperature (typically 80-110°C) for the specified time.[1]
-
After cooling, add water (20 mL) and extract the product with an organic solvent like ether (4 x 10 mL).[1]
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and filter.[1]
-
Remove the solvent under vacuum to obtain the crude product, which can be further purified by chromatography.[1]
-
B. Synthesis of Morpholinobenzaldehyde Derivatives
4-Morpholinobenzaldehyde is a versatile precursor for a wide range of derivatives, often synthesized through condensation reactions. A common strategy is the Claisen-Schmidt condensation to form chalcones, which are then cyclized to various heterocyclic systems.
-
Experimental Protocol for Chalcone Synthesis:
-
Dissolve 4-morpholinobenzaldehyde and a substituted acetophenone in ethanol.[4]
-
Cool the solution in an ice bath.[4]
-
Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify to precipitate the chalcone.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
-
These chalcone intermediates can then be reacted with various reagents (e.g., hydrazines, guanidines) to generate a library of heterocyclic derivatives.
III. Biological Activities and Therapeutic Potential
The incorporation of the morpholinobenzaldehyde scaffold has led to the discovery of compounds with a broad spectrum of biological activities.
A. Anticancer Activity
A significant area of research has focused on the development of morpholinobenzaldehyde derivatives as anticancer agents. These compounds often act as inhibitors of key signaling pathways involved in cell growth, proliferation, and survival.
1. PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in cancer. Several morpholinobenzaldehyde-containing molecules have been identified as potent inhibitors of this pathway. The morpholine oxygen often forms a crucial hydrogen bond with the hinge region of the kinase domain.
2. Other Anticancer Mechanisms: Derivatives have also been shown to exhibit cytotoxicity against various cancer cell lines through other mechanisms, including inhibition of other kinases and induction of apoptosis.
B. Antimicrobial Activity
Morpholinobenzaldehyde derivatives have also been investigated for their antibacterial and antifungal properties. The morpholine moiety can enhance the permeability of the compounds across microbial cell membranes.
IV. Quantitative Biological Data
The following tables summarize the quantitative biological data for selected morpholinobenzaldehyde derivatives.
Table 1: PI3K Isoform Inhibition by Morpholine-Containing Compounds
| Compound/Derivative | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Reference |
| ZSTK474 (contains morpholine) | 5.0 | 20.8 | 37.0 | 3.9 | [5] |
| Ethanolamine analog of ZSTK474 | 9.9 | >100 | 92.5 | 9.8 | [5] |
| Diethanolamine analog of ZSTK474 | 3.7 | >100 | 14.6 | 9.8 | [5] |
Table 2: Cytotoxicity of Morpholinobenzaldehyde Derivatives in Cancer Cell Lines
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyrimidine | A549 (Lung Carcinoma) | 5.988 | [6] |
| Benzo[a]phenazine | HeLa (Cervical Cancer) | 1.0 - 10 | [7] |
| Benzo[a]phenazine | A549 (Lung Carcinoma) | 1.0 - 10 | [7] |
| Benzo[a]phenazine | MCF-7 (Breast Cancer) | 1.0 - 10 | [7] |
| Benzo[a]phenazine | HL-60 (Leukemia) | 1.0 - 10 | [7] |
Table 3: Antibacterial Activity of Morpholine-Containing Derivatives
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,2,4-Triazole derivative | Mycobacterium smegmatis | 15.6 | [8] |
| 1,2,4-Triazole derivative | Pseudomonas aeruginosa | >500 | [8] |
| Quinoxaline derivative | MRSA | 2 - 4 | [9] |
V. Signaling Pathways and Mechanisms of Action
The biological effects of morpholinobenzaldehyde derivatives are often mediated by their interaction with specific cellular signaling pathways.
A. The PI3K/Akt/mTOR Signaling Pathway
As mentioned, this is a major target for anticancer derivatives. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt and its downstream effectors like mTOR. This leads to decreased cell proliferation and survival.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholinobenzaldehyde derivatives.
B. The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. Some morpholine-containing compounds have been shown to modulate this pathway, although the specific interactions of morpholinobenzaldehyde derivatives are less well-characterized than their effects on the PI3K pathway.
Caption: The MAPK signaling pathway with potential points of inhibition by morpholinobenzaldehyde derivatives.
VI. Experimental Workflows
The development of novel drugs from the morpholinobenzaldehyde scaffold typically follows a structured workflow from synthesis to biological evaluation.
Caption: A typical workflow for the discovery of kinase inhibitors from a morpholinobenzaldehyde scaffold.
VII. Detailed Experimental Protocols
A. PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kinase assay kits.
-
Procedure:
-
Prepare serial dilutions of the test compound (morpholinobenzaldehyde derivative) in DMSO.
-
In a 384-well plate, add the diluted compound or DMSO (vehicle control).
-
Add the PI3K enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate (e.g., PIP2) and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by fitting the dose-response data to a suitable model.[10]
-
B. Western Blot Analysis for Akt Phosphorylation
This protocol is used to determine the effect of a compound on the PI3K signaling pathway within cells.[5][11][12][13]
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound for a specified duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the extent of inhibition of Akt phosphorylation.
-
VIII. Conclusion
Morpholinobenzaldehydes represent a highly valuable and adaptable scaffold in modern drug discovery. Their straightforward synthesis and the wide range of biological activities exhibited by their derivatives, particularly as kinase inhibitors, underscore their importance. This guide has provided a comprehensive overview of their history, synthesis, biological activities, and the experimental protocols used to evaluate them. The continued exploration of this chemical space is likely to yield novel therapeutic agents with improved efficacy and safety profiles for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. promega.es [promega.es]
- 11. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
3-Fluoro-4-morpholin-4-ylbenzaldehyde: A Technical Guide for Drug Discovery Professionals
An In-depth Examination of a Key Synthetic Intermediate
This technical guide provides a comprehensive overview of the key characteristics of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a fluorinated aromatic aldehyde with significant potential as a building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a morpholine moiety suggests its utility in the development of novel therapeutic agents with enhanced pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals.
Core Chemical Characteristics
This compound is a substituted benzaldehyde derivative. The presence of the aldehyde functional group provides a reactive handle for a variety of chemical transformations, while the fluoro and morpholino substituents are known to favorably influence pharmacokinetic and pharmacodynamic properties of drug candidates.
Physicochemical Properties
While specific, experimentally determined data for this compound is not extensively available in the public domain, the following table summarizes key known and predicted properties based on available information for the compound and its close analogs.
| Property | Value | Source/Method |
| CAS Number | 495404-90-5 | |
| Molecular Formula | C₁₁H₁₂FNO₂ | |
| Molecular Weight | 209.22 g/mol | [1] |
| Boiling Point | 357.0 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 169.7 ± 27.9 °C | [1] |
| Appearance | Solid (predicted) | General knowledge |
Spectral Data (Predictive)
| Spectrum Type | Predicted Key Features |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Aldehyde proton (δ 9.5-10.5 ppm), Morpholine protons (δ 3.0-4.0 ppm). |
| ¹³C NMR | Carbonyl carbon (δ 190-200 ppm), Aromatic carbons (δ 110-160 ppm), Morpholine carbons (δ 45-70 ppm). |
| IR (Infrared) | C=O stretch (aldehyde) around 1680-1700 cm⁻¹, C-F stretch around 1000-1400 cm⁻¹, C-N stretch around 1250-1350 cm⁻¹, C-O-C stretch (morpholine) around 1115 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 209.0852. |
Synthesis Protocol
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on established nucleophilic aromatic substitution (SₙAr) reactions. The following protocol is adapted from a general procedure for the synthesis of 4-morpholinobenzaldehyde.
Proposed Synthesis of this compound
This proposed synthesis involves the nucleophilic aromatic substitution of a fluorine atom from 3,4-difluorobenzaldehyde by morpholine.
Reactants:
-
3,4-Difluorobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃) as a base
-
Dimethylformamide (DMF) as a solvent
Experimental Procedure:
-
To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the crude product with water and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Proposed workflow for the synthesis of this compound.
Applications in Drug Discovery
The structural motifs present in this compound are of significant interest in medicinal chemistry. The morpholine ring is a common feature in many approved drugs and clinical candidates, often contributing to improved solubility and metabolic stability. The fluorine atom can enhance binding affinity, metabolic stability, and membrane permeability.
Potential as a PI3K/Akt/mTOR Pathway Inhibitor Intermediate
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] A significant number of PI3K/Akt/mTOR inhibitors incorporate a morpholine moiety, which has been shown to form a critical hydrogen bond with the hinge region of the kinase domain.[4][6]
Therefore, this compound represents a valuable starting material for the synthesis of novel PI3K/Akt/mTOR inhibitors. The aldehyde functionality can be readily converted into various heterocyclic scaffolds known to exhibit kinase inhibitory activity.
The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Experimental Protocol for In Vitro Kinase Assay
To evaluate the inhibitory potential of compounds synthesized from this compound against PI3K, a standard in vitro kinase assay can be employed.
Objective: To determine the IC₅₀ value of a test compound against a specific PI3K isoform.
Materials:
-
Recombinant human PI3K enzyme (e.g., PI3Kα)
-
PIP₂ (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate), radiolabeled or with a detection-compatible modification
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Kinase detection system (e.g., ADP-Glo™, scintillation counter)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the assay buffer, PI3K enzyme, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of PIP₂ and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection system.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising chemical intermediate for the synthesis of novel bioactive molecules, particularly in the area of oncology. Its strategic combination of a reactive aldehyde, a beneficial morpholine moiety, and a fluorine atom makes it an attractive starting point for the development of targeted therapies, such as inhibitors of the PI3K/Akt/mTOR signaling pathway. Further research and characterization of this compound and its derivatives are warranted to fully explore its potential in drug discovery.
References
- 1. 3-Fluoro-4-(4-morpholinyl)benzaldehyde Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of 3-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety and hazard information based on available data for structurally similar compounds. A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-Fluoro-4-morpholin-4-ylbenzaldehyde was not found. Therefore, this compound should be handled with the utmost care, assuming it may possess hazards similar to related chemicals. All procedures should be conducted by trained personnel in a well-ventilated laboratory setting.
Introduction
This compound is a substituted benzaldehyde derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique combination of a reactive aldehyde group, a fluorine substituent, and a morpholine moiety makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the known and anticipated safety and hazard information for this compound, drawing from data on analogous structures to ensure safe handling and use in a research and development environment.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, based on the hazard profiles of similar compounds such as 3-fluoro-4-hydroxybenzaldehyde, it is prudent to assume the following potential hazards.[1]
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Hazard Pictogram:
![]()
Signal Word: Warning
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken. The following protocols are recommended based on general laboratory safety principles and information from related compounds.[1][2][3]
Table 2: First-Aid Protocols
| Exposure Route | Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Handling and Storage
Proper handling and storage are crucial to minimize the risk of exposure and ensure the stability of the compound.
4.1. Safe Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Keep away from heat, sparks, and open flames.[4]
-
Wash hands thoroughly after handling.[2]
4.2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Protect from moisture.
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. |
Accidental Release Measures
In case of a spill, follow these procedures to mitigate the hazard:
-
Evacuate the Area: Ensure all non-essential personnel are cleared from the spill area.
-
Ensure Ventilation: Work in a well-ventilated area or use a fume hood.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect the Spill: Carefully sweep or scoop up the absorbed material into a suitable container for disposal. Avoid generating dust.
-
Clean the Area: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
-
Dispose of Waste: Dispose of the collected waste in accordance with local, state, and federal regulations.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[4]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Toxicological Information
No specific toxicological data for this compound is available. The information below is based on the potential hazards of structurally related compounds.
-
Acute Toxicity: No data available.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Visual Workflow and Diagrams
Diagram 1: General Handling Workflow for this compound
Caption: A flowchart illustrating the safe handling procedure for this compound.
Diagram 2: Emergency Response for Accidental Exposure
Caption: A diagram outlining the immediate steps to take in case of accidental exposure.
References
A Technical Guide to the Solubility of 3-Fluoro-4-morpholin-4-ylbenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 3-Fluoro-4-morpholin-4-ylbenzaldehyde
This compound is an organic compound featuring a benzaldehyde core substituted with a fluorine atom and a morpholine group. Its chemical structure suggests a degree of polarity due to the carbonyl group, the morpholine ring's oxygen and nitrogen atoms, and the electronegative fluorine atom. This polarity will significantly influence its solubility in different organic solvents. Understanding this solubility is paramount for a variety of applications, including reaction chemistry, purification, formulation, and in vitro/in vivo screening assays.[1] Poor solubility can be a major impediment in the drug development process, affecting absorption, bioavailability, and therapeutic efficacy.[2][3]
Solubility Profile in Organic Solvents
The principle of "like dissolves like" provides a qualitative prediction of solubility. Given the polar functionalities of this compound, it is expected to exhibit higher solubility in polar organic solvents compared to nonpolar hydrocarbon solvents.[4][5]
The following table presents a list of common organic solvents, categorized by their relative polarity, in which the solubility of this compound can be experimentally determined.[6] Researchers can utilize this table to record their empirical findings.
Table 1: Experimental Solubility Data for this compound
| Solvent | Relative Polarity[6] | Solubility (g/L) | Solubility (mol/L) |
| Nonpolar Solvents | |||
| Hexane | 0.009 | Data to be determined | Data to be determined |
| Toluene | 0.099 | Data to be determined | Data to be determined |
| Diethyl Ether | 0.117 | Data to be determined | Data to be determined |
| Polar Aprotic Solvents | |||
| Ethyl Acetate | 0.228 | Data to be determined | Data to be determined |
| Tetrahydrofuran (THF) | 0.207 | Data to be determined | Data to be determined |
| Acetone | 0.355 | Data to be determined | Data to be determined |
| Acetonitrile | 0.460 | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | 0.386 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Data to be determined | Data to be determined |
| Polar Protic Solvents | |||
| 1-Butanol | 0.586 | Data to be determined | Data to be determined |
| 2-Propanol | 0.546 | Data to be determined | Data to be determined |
| Ethanol | 0.654 | Data to be determined | Data to be determined |
| Methanol | 0.762 | Data to be determined | Data to be determined |
Note: The molecular weight of this compound (C11H12FNO2) is approximately 209.22 g/mol .
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium (or thermodynamic) solubility is defined as the maximum concentration of a compound in a solvent at a given temperature and pressure when the system is at equilibrium.[7] The following protocol outlines the widely used shake-flask method for determining the equilibrium solubility of this compound.[8][9]
3.1. Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Temperature-controlled incubator/shaker
-
Vortex mixer
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[7]
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9] The concentration of the dissolved compound should not significantly change between later time points.[9]
-
Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vial at high speed or filter the supernatant using a chemically compatible syringe filter (e.g., PTFE for organic solvents).[7] This step must be performed carefully to avoid disturbing the solid phase.
-
Quantification:
-
Carefully take a known volume of the clear supernatant.
-
Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared for accurate quantification.
-
-
Calculation: Calculate the solubility by taking into account the dilution factor. The results can be expressed in units such as g/L or mol/L.
3.3. Quality Control
-
Perform each solubility measurement in triplicate to ensure reproducibility.[9]
-
Visually confirm the presence of excess solid in the vials after the equilibration period.
-
Ensure the purity of the compound and the solvents.[8]
-
Validate the analytical method for accuracy, precision, and linearity.
Visualizing Experimental and Logical Workflows
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the step-by-step process for experimentally determining the solubility of a compound.
4.2. Role of Solubility in the Drug Discovery Pipeline
Solubility is not an isolated parameter but a critical property that influences decisions at multiple stages of the drug discovery and development process.[10][11] The diagram below shows a simplified representation of this pipeline, highlighting the central role of solubility assessment.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is lacking, this guide provides the necessary framework for its determination. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data in a range of organic solvents. This information is indispensable for the effective use of this compound in further research and is a critical early-stage parameter in the drug development process, influencing everything from assay reliability to final dosage form design.[1][11]
References
- 1. books.rsc.org [books.rsc.org]
- 2. veranova.com [veranova.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. pharmatutor.org [pharmatutor.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a valuable intermediate in the development of various pharmaceuticals. The following sections outline the necessary reagents, experimental procedure, and expected outcomes.
Introduction
This compound is a key building block in medicinal chemistry. Its structural features, including the morpholine moiety and the fluorinated benzaldehyde, make it a versatile precursor for the synthesis of a wide range of biologically active compounds. This protocol describes a straightforward and efficient method for its preparation via a nucleophilic aromatic substitution reaction.
Reaction Scheme
The synthesis proceeds through the nucleophilic aromatic substitution of a fluorine atom on 3,4-difluorobenzaldehyde by morpholine. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for analogous compounds.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Difluorobenzaldehyde | 142.11 | 10.0 g | 0.070 mol |
| Morpholine | 87.12 | 9.2 g (9.1 mL) | 0.105 mol |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 14.6 g | 0.105 mol |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Deionized Water | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add 3,4-difluorobenzaldehyde (10.0 g, 0.070 mol), morpholine (9.2 g, 0.105 mol), anhydrous potassium carbonate (14.6 g, 0.105 mol), and N,N-dimethylformamide (100 mL).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 500 mL of cold deionized water.
-
A precipitate should form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Dry the purified product under vacuum to yield this compound as a solid.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The final product should be characterized to confirm its identity and purity. Typical characterization methods include:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify functional groups.
While a direct protocol with yield and specific characterization data for this compound was not found in the initial search, yields for analogous reactions are typically high. For instance, the synthesis of 4-morpholinobenzaldehyde from p-fluorobenzaldehyde and morpholine reports a yield of 89%.[1][2] A similar yield can be expected for this synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3,4-Difluorobenzaldehyde is an irritant. Avoid contact with skin and eyes.
-
Morpholine is corrosive and flammable. Handle with care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Potassium carbonate is an irritant. Avoid dust inhalation.
This detailed protocol provides a robust method for the synthesis of this compound, enabling researchers and drug development professionals to access this important chemical intermediate.
References
Application Notes and Protocols: Synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 3,4-difluorobenzaldehyde and morpholine. This protocol is based on established methodologies for similar SNAr reactions and is intended to serve as a comprehensive guide for researchers. Included are the reaction mechanism, a detailed experimental procedure, and expected product specifications.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the morpholine moiety can enhance the pharmacological properties of a molecule, such as its solubility and metabolic stability. The fluorine atom can further modulate the electronic properties and binding affinities of the final compound. The synthesis of this aldehyde is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, a versatile and widely used method for the formation of aryl-nitrogen bonds.
Reaction Scheme
The synthesis of this compound proceeds through the nucleophilic aromatic substitution of a fluorine atom on the 3,4-difluorobenzaldehyde ring by morpholine. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric acid formed during the reaction.
Reaction:
3,4-Difluorobenzaldehyde + Morpholine → this compound + HF
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | 3,4-Difluorobenzaldehyde | Morpholine | This compound |
| CAS Number | 34036-07-2 | 110-91-8 | 495404-90-5 |
| Molecular Formula | C₇H₄F₂O | C₄H₉NO | C₁₁H₁₂FNO₂ |
| Molecular Weight | 142.10 g/mol | 87.12 g/mol | 209.22 g/mol |
| Appearance | Liquid | Colorless liquid | Solid |
| Purity (Typical) | ≥97% | ≥99% | ≥95% |
Table 2: Proposed Reaction Conditions
| Parameter | Value |
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) |
| Reactant Molar Ratio (3,4-Difluorobenzaldehyde:Morpholine:K₂CO₃) | 1 : 1.2 : 2 |
| Reaction Temperature | 100 °C |
| Reaction Time | 12-24 hours (monitor by TLC) |
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 4-morpholinobenzaldehyde from p-fluorobenzaldehyde and morpholine.[1]
Materials:
-
3,4-Difluorobenzaldehyde
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorobenzaldehyde (1.0 eq).
-
Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Visualizations
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Caption: Experimental Workflow for Synthesis.
References
Application Notes and Protocols: 3-Fluoro-4-morpholin-4-ylbenzaldehyde as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-morpholin-4-ylbenzaldehyde is a key chemical intermediate with significant applications in the synthesis of complex pharmaceutical compounds. Its unique structure, featuring a fluorine atom, a morpholine ring, and a reactive aldehyde group, makes it a versatile building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its role in the synthesis of the oxazolidinone antibiotic, Linezolid.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound and its key derivatives is crucial for successful synthesis and scale-up.
| Property | This compound | 3-Fluoro-4-morpholinoaniline |
| CAS Number | 495404-90-5 | 93246-53-8[1][2] |
| Molecular Formula | C₁₁H₁₂FNO₂ | C₁₀H₁₃FN₂O[1][2] |
| Molecular Weight | 209.22 g/mol [3] | 196.22 g/mol [1][2] |
| Appearance | Not explicitly stated, likely a solid | Off-white to brown crystalline powder[1] |
| Melting Point | Not available | 121-123 °C[1] |
| Boiling Point | 357.0 ± 42.0 °C at 760 mmHg[3] | 364.9 ± 42.0 °C at 760 mmHg[1] |
| Density | 1.2 ± 0.1 g/cm³[3] | ~1.2 g/cm³[1] |
Spectroscopic Data Summary:
| Spectroscopic Technique | This compound (Expected) | 3-Fluoro-4-morpholinoaniline (Reported) |
| ¹H NMR | Signals for aromatic protons, aldehyde proton (δ ~9.8-10.0 ppm), and morpholine protons. | Signals for aromatic protons, amine protons (broad singlet), and morpholine protons. |
| ¹³C NMR | Signals for aromatic carbons, aldehyde carbonyl carbon (δ ~190 ppm), and morpholine carbons. | Signals for aromatic carbons and morpholine carbons. |
| IR (cm⁻¹) | Characteristic peaks for C=O (aldehyde) stretch (~1700-1680), C-F stretch, and C-N stretch. | Characteristic peaks for N-H stretch (amine, ~3400-3200), C-F stretch, and C-N stretch. |
Applications in Pharmaceutical Synthesis
The primary application of this compound is as a precursor to 3-Fluoro-4-morpholinoaniline , a crucial intermediate in the synthesis of the antibiotic Linezolid .[1][4] Linezolid is a member of the oxazolidinone class of antibiotics, effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6]
The synthetic strategy involves the conversion of the aldehyde functional group of this compound into a primary amine to yield 3-Fluoro-4-morpholinoaniline. This transformation is typically achieved through reductive amination.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3,4-Difluorobenzaldehyde
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,4-difluorobenzaldehyde (1 equivalent) in DMF, add morpholine (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Reductive Amination to 3-Fluoro-4-morpholinoaniline
This protocol describes a general procedure for the reductive amination of this compound to 3-Fluoro-4-morpholinoaniline.
Materials:
-
This compound
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or dichloromethane.
-
Add a source of ammonia, such as ammonium acetate (5-10 equivalents) or a concentrated aqueous solution of ammonia.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Carefully add the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents), in portions.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
If the reaction was performed in methanol, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-Fluoro-4-morpholinoaniline.
Visualizations
Synthetic Pathway```dot
Caption: General workflow for the reductive amination protocol.
Signaling Pathway: Linezolid Mechanism of Action
Linezolid inhibits bacterial protein synthesis at the initiation phase. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for the translation process. [4][5][6]
Caption: Linezolid's inhibition of bacterial protein synthesis.
References
- 1. innospk.com [innospk.com]
- 2. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluoro-4-(4-morpholinyl)benzaldehyde Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]
Application Notes and Protocols for Aldol Condensation Reactions Using 3-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-morpholin-4-ylbenzaldehyde is a valuable starting material in the synthesis of novel organic compounds for drug discovery and materials science. The presence of the electron-donating morpholine group and the electron-withdrawing fluorine atom on the benzaldehyde ring influences its reactivity and the properties of its downstream products. One of the most powerful C-C bond-forming reactions in organic chemistry is the aldol condensation, particularly the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone or other enolizable carbonyl compound.[1][2][3][4] This reaction, when applied to this compound, is a primary route for the synthesis of chalcones and related α,β-unsaturated ketones.
Chalcones (1,3-diphenyl-2-propen-1-ones) and their derivatives are a significant class of compounds that have garnered considerable attention due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[5][6][7][8][9][10] The morpholine moiety is also a well-known pharmacophore present in many approved drugs, often improving pharmacokinetic properties. The synthesis of novel chalcones from this compound is therefore a promising strategy for the development of new therapeutic agents.[11][12]
These application notes provide detailed protocols for the base-catalyzed aldol condensation of this compound with various ketones to generate a library of chalcone derivatives.
General Reaction Scheme
The general reaction involves the Claisen-Schmidt condensation between this compound and a ketone containing α-hydrogens, typically catalyzed by a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent.
Caption: General Claisen-Schmidt condensation scheme.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(3-fluoro-4-morpholinophenyl)prop-2-en-1-one
This protocol describes a representative synthesis of a chalcone derivative from this compound and 4-chloroacetophenone.
Materials:
-
4-chloroacetophenone
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Mortar and pestle
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-chloroacetophenone in a minimal amount of 95% ethanol with stirring.
-
In a separate beaker, prepare a 40% aqueous solution of NaOH.
-
Slowly add the NaOH solution dropwise to the stirred solution of the aldehyde and ketone at room temperature. The addition of a strong base will catalyze the reaction, often resulting in a color change and the formation of a precipitate.[1][4]
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[16]
-
After the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the solution with dilute HCl to neutralize the excess NaOH.
-
The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[16]
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using techniques such as Melting Point, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Solvent-Free Synthesis of Chalcones
A greener alternative to the traditional method is a solvent-free synthesis, which can reduce waste and reaction times.[17]
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Sodium hydroxide (pellets)
-
Mortar and pestle
-
Spatula
-
Buchner funnel and filter paper
Procedure:
-
Place 1.0 equivalent of this compound, 1.0 equivalent of the substituted acetophenone, and 1.0 equivalent of solid NaOH pellets into a mortar.
-
Grind the mixture vigorously with a pestle for 10-15 minutes. The solid mixture will often become a paste or a hard solid as the reaction proceeds.[17]
-
After grinding, add cold water to the mortar and break up the solid product.
-
Collect the crude product by vacuum filtration and wash thoroughly with deionized water to remove the NaOH and any unreacted starting materials.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
-
Dry and characterize the final product as described in Protocol 1.
Data Presentation
The following tables provide a template for presenting the expected data from the synthesis of a series of chalcones derived from this compound.
Table 1: Reaction Conditions and Yields for the Synthesis of Chalcone Derivatives
| Entry | Ketone Reactant | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Acetophenone | NaOH | 5 | 85-95 | TBD |
| 2 | 4-Chloroacetophenone | KOH | 6 | 80-90 | TBD |
| 3 | 4-Methoxyacetophenone | NaOH | 4 | 90-98 | TBD |
| 4 | 4-Nitroacetophenone | KOH | 7 | 75-85 | TBD |
| 5 | 2-Acetylnaphthalene | NaOH | 6 | 80-90 | TBD |
Yields are hypothetical and based on typical Claisen-Schmidt reactions.
Table 2: Spectroscopic Data for a Representative Chalcone Derivative
| Analysis | Expected Data |
| FT-IR (cm⁻¹) | ~1650-1680 (C=O stretch of α,β-unsaturated ketone), ~1590-1610 (C=C stretch), ~1230-1280 (C-N stretch), ~1100-1150 (C-O-C stretch of morpholine), ~1180-1220 (C-F stretch) |
| ¹H NMR (δ, ppm) | Aromatic protons (multiple signals), α- and β-protons of the enone system (doublets, with J ≈ 15-16 Hz for trans isomer), morpholine protons (two triplets), substituent protons on the second aromatic ring. |
| ¹³C NMR (δ, ppm) | Carbonyl carbon (~190 ppm), aromatic carbons, α- and β-carbons of the enone system, morpholine carbons, substituent carbons. |
| Mass Spec (m/z) | Calculated molecular ion peak [M]+ or [M+H]+ corresponding to the specific product. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of chalcones via aldol condensation.
Caption: Workflow for chalcone synthesis and analysis.
Potential Biological Signaling Pathway
Chalcones are known to exert their biological effects through various mechanisms, including the inhibition of signaling pathways involved in inflammation and cancer, such as the NF-κB pathway.
Caption: Inhibition of NF-κB pathway by chalcones.
Conclusion
The aldol condensation of this compound with various ketones provides a straightforward and efficient method for the synthesis of a diverse range of chalcone derivatives. These compounds are of significant interest to the drug discovery community due to their potential therapeutic applications. The protocols and data presented herein offer a comprehensive guide for researchers to explore the synthesis and potential of this promising class of molecules.
References
- 1. magritek.com [magritek.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 3-Fluoro-4-(4-morpholinyl)benzaldehyde | 495404-90-5 [sigmaaldrich.com]
- 14. 3-Fluoro-4-(4-morpholinyl)benzaldehyde Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 15. echemi.com [echemi.com]
- 16. jetir.org [jetir.org]
- 17. rsc.org [rsc.org]
Synthesis of Linezolid analogues using 3-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Linezolid analogues, a critical class of oxazolidinone antibiotics. The synthesis commences with 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a key starting material for building the core structure of these potent antibacterial agents. The protocols outlined below are based on established synthetic strategies and are intended to guide researchers in the efficient production and derivatization of Linezolid analogues for further study and drug development.
Introduction
Linezolid is the first clinically approved oxazolidinone antibiotic, effective against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at an early stage, makes it a valuable therapeutic agent.[1][2][3] The synthesis of Linezolid analogues is a key area of research aimed at improving efficacy, expanding the spectrum of activity, and overcoming potential resistance mechanisms.[2] This document details a synthetic route to Linezolid analogues starting from this compound.
Synthetic Strategy
The overall synthetic strategy involves a multi-step process beginning with the reductive amination of this compound to introduce the necessary amine functionality. This is followed by the construction of the core oxazolidinone ring and subsequent functionalization of the C-5 methyl group to generate various analogues.
Experimental Protocols
Protocol 1: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine (Intermediate 6)
This protocol outlines the synthesis of a key amine intermediate which serves as the precursor for various Linezolid analogues.
Step 1: Reductive Amination of this compound
A solution of this compound and a suitable amine source (e.g., ammonia or a protected amine) in a solvent such as methanol is treated with a reducing agent like sodium borohydride. The reaction is stirred at room temperature until completion, followed by workup and purification to yield the corresponding amine.
Step 2: Formation of the Oxazolidinone Ring
The amine from the previous step is reacted with (R)-epichlorohydrin in a suitable solvent like methanol.[3] The resulting adduct is then treated with a carbonylating agent such as carbonyldiimidazole (CDI) in a solvent like dichloromethane to form the oxazolidinone ring, yielding (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.[3]
Step 3: Introduction of the Amine Functionality
The chloromethyl intermediate is reacted with potassium phthalimide in a solvent like DMF.[1][3][4] The resulting phthalimide intermediate is then treated with hydrazine hydrate to remove the phthalimide protecting group, affording the key amine intermediate, (S)-N-[[3-[3-fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine.[4]
Protocol 2: Synthesis of Linezolid Analogues (7a-h)
The key amine intermediate (6) can be acylated with various acid chlorides or substituted aromatic acids to produce a range of Linezolid analogues.[4]
General Procedure for Acylation with Acid Chlorides (for analogues 7a-e):
To a stirred solution of the amine intermediate (6) (0.068 mol) in toluene (200 mL), triethylamine (0.102 mol) is added at room temperature.[4] A solution of the corresponding acid chloride (0.10 mol) in toluene (50 mL) is then added slowly at 40-45 °C.[4] The reaction mixture is maintained at this temperature for 12 hours.[4] After completion, the mixture is cooled, and the solid product is filtered, washed with toluene, and recrystallized from methanol.[4]
General Procedure for Acylation with Substituted Aromatic Acids (for analogues 7f-h):
To a stirred mixture of the substituted aromatic acid (0.112 mol) in dichloromethane (200 mL), triethylamine (0.153 mol) is added at room temperature.[4] The mixture is cooled to 0-5 °C, and ethyl chloroformate (0.123 mol) is added.[4] After 30 minutes, a solution of the amine intermediate (6) (0.102 mol) in dichloromethane (100 mL) is added slowly at 0-5 °C.[4] The reaction is maintained at this temperature for 3 hours and then stirred at room temperature for 1 hour.[4] The reaction mixture is washed with water, the solvent is evaporated, and the residue is recrystallized from methanol.[4]
Data Presentation
Table 1: Characterization Data of Synthesized Linezolid Analogues [4]
| Compound | R Group | Yield (%) | m.p. (°C) |
| 7a | -COCH3 (Linezolid) | 85 | 181-182 |
| 7b | -CO-CH=CH-Ph | 54 | 126-128 |
| 7c | -CO-(2-thienyl) | 82 | 198-200 |
| 7d | -CO-(2-furyl) | 78 | 188-190 |
| 7e | -CO-(5-chloro-2-thienyl) | 87 | 194-197 |
Visualizations
Diagram 1: Synthetic Workflow for Linezolid Analogues
Caption: Synthetic pathway for Linezolid analogues.
Diagram 2: Logical Relationship of Key Intermediates
Caption: Key intermediates in the synthesis.
References
- 1. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]
- 2. scholarworks.gvsu.edu [scholarworks.gvsu.edu]
- 3. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 4. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Wittig Reaction with 3-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the formation of carbon-carbon double bonds. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecules with specific stereochemistry. This application note provides a detailed protocol for the Wittig reaction of 3-Fluoro-4-morpholin-4-ylbenzaldehyde with a phosphorus ylide to generate the corresponding stilbene derivative. Stilbene scaffolds are of significant interest due to their presence in a variety of biologically active compounds. The resulting product, a substituted stilbene, may exhibit interesting pharmacological properties, potentially interacting with signaling pathways such as the PI3K/Akt pathway, which is implicated in various cellular processes including cell growth, proliferation, and survival.[1][2][3][4][5]
Reaction Scheme
The overall reaction involves the conversion of the aldehyde group of this compound into an alkene through the reaction with a phosphorus ylide. The ylide is typically generated in situ from the corresponding phosphonium salt by deprotonation with a strong base.
(Image of the general Wittig reaction scheme with the specific reactants)
Experimental Protocols
This section details two common protocols for performing the Wittig reaction. Protocol A utilizes a strong, non-nucleophilic base like sodium hydride in an anhydrous aprotic solvent, while Protocol B employs a milder base in a two-phase system, which can be experimentally simpler.
Materials and Reagents
-
This compound
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi)
-
Dichloromethane (DCM)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol A: Wittig Reaction using Sodium Hydride in DMSO
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe.
-
Slowly add benzyltriphenylphosphonium chloride (1.1 equivalents) to the stirred suspension at room temperature.
-
The reaction mixture will typically turn a deep red or orange color, indicating the formation of the phosphorus ylide.
-
Stir the mixture at room temperature for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Slowly add the aldehyde solution to the ylide solution at room temperature via a dropping funnel or syringe over 20-30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired stilbene derivative.
-
Protocol B: Wittig Reaction using a Two-Phase System
-
Reaction Setup:
-
To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent).
-
Add dichloromethane (DCM) and stir the mixture vigorously.
-
-
Reaction:
-
Slowly add 50% aqueous sodium hydroxide (NaOH) solution (5-10 equivalents) dropwise to the rapidly stirred reaction mixture.[6]
-
A color change to deep red or orange indicates the formation of the ylide.[6]
-
Continue to stir vigorously at room temperature for 1-3 hours.[6]
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[6]
-
Purify the crude product by recrystallization or flash column chromatography.[6]
-
Data Presentation
The following tables summarize the key quantitative data for the experimental protocols.
Table 1: Reactant Quantities and Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents (Protocol A) | Molar Equivalents (Protocol B) |
| This compound | C₁₁H₁₂FNO₂ | 209.22 | 1.0 | 1.0 |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.88 | 1.1 | 1.2 |
| Sodium Hydride (60%) | NaH | 24.00 | 1.2 | - |
| 50% aq. NaOH | NaOH | 40.00 | - | 5.0 - 10.0 |
Table 2: Reaction Conditions and Expected Outcome
| Parameter | Protocol A | Protocol B |
| Base | Sodium Hydride | 50% aq. NaOH |
| Solvent | DMSO / THF | Dichloromethane / Water |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours | 1 - 3 hours |
| Expected Yield | 60 - 80% (estimated) | 50 - 70% (estimated) |
| Expected Product | (E/Z)-1-(4-(3-Fluorostyryl)phenyl)morpholine | (E/Z)-1-(4-(3-Fluorostyryl)phenyl)morpholine |
Table 3: Spectroscopic Data for a Representative Stilbene Product
| Spectroscopic Technique | Expected Chemical Shifts / Bands |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-6.80 (m, aromatic and vinylic protons), 3.85 (t, 4H, -N(CH₂CH₂)₂O), 3.30 (t, 4H, -N(CH₂CH₂)₂O) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160-110 (aromatic and vinylic carbons), 66.8 (-OCH₂), 48.5 (-NCH₂) |
| IR (KBr, cm⁻¹) | 3050-3000 (aromatic C-H stretch), 1600, 1500 (C=C stretch), 1250 (C-F stretch), 1115 (C-O-C stretch) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Wittig reaction as described in Protocol A.
Caption: Workflow for the Wittig reaction using sodium hydride.
PI3K/Akt Signaling Pathway
The synthesized stilbene derivative may act as a modulator of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
Caption: Potential modulation of the PI3K/Akt signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. 3,3',4,5'-Tetramethoxy-trans-stilbene Improves Insulin Resistance by Activating the IRS/PI3K/Akt Pathway and Inhibiting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pterostilbene inhibits gallbladder cancer progression by suppressing the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Fluoro-4-morpholin-4-ylbenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Fluoro-4-morpholin-4-ylbenzaldehyde as a versatile building block in medicinal chemistry. While direct biological activity data for this specific aldehyde is not extensively published, its structural motifs—a fluorinated phenyl ring and a morpholine substituent—are prevalent in a wide range of biologically active compounds. This document outlines its synthesis, potential applications in the development of kinase inhibitors and other therapeutic agents, and provides detailed protocols for the synthesis and evaluation of its derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction followed by functional group manipulation. A plausible and efficient synthetic route is outlined below.
Protocol 1: Synthesis of this compound
Materials:
-
3,4-Difluorobenzaldehyde
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Applications in the Synthesis of Kinase Inhibitors
The 3-fluoro-4-morpholinophenyl scaffold is a key component in a number of potent and selective kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. The aldehyde functionality of this compound serves as a versatile handle for the introduction of various heterocyclic systems commonly found in kinase inhibitors.
Synthesis of Pyrimidine-Based PI3K Inhibitors
Derivatives of 2-amino-pyrimidine are known to be potent PI3K inhibitors. This compound can be utilized in a multi-step synthesis to generate such compounds.
Protocol 2: Synthesis of a 2-(3-Fluoro-4-morpholinophenyl)pyrimidine Derivative
Step 1: Chalcone Formation
-
To a solution of this compound (1.0 eq) and an appropriate acetyl-substituted heterocycle (e.g., 2-acetylpyridine, 1.1 eq) in ethanol, add a catalytic amount of a strong base (e.g., NaOH or KOH).
-
Stir the mixture at room temperature for 12-24 hours.
-
Collect the precipitated chalcone by filtration, wash with cold ethanol, and dry.
Step 2: Pyrimidine Ring Formation
-
Reflux the chalcone (1.0 eq) with guanidine hydrochloride (1.5 eq) and a base (e.g., sodium ethoxide) in absolute ethanol for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, neutralize with a dilute acid, and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 2-amino-pyrimidine derivative.
Quantitative Data for Structurally Related PI3K Inhibitors
While specific data for derivatives of this compound is limited, the following table presents the activity of well-known PI3K inhibitors containing the morpholine moiety, highlighting the potential of this scaffold.
| Compound Name | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Reference |
| ZSTK474 | 1.6 | 9.0 | 4.9 | 0.3 | [1][2] |
| GDC-0941 | 3 | 33 | 3 | 17 | |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 17 |
Signaling Pathway Visualization
The PI3K/Akt/mTOR pathway is a critical signaling cascade in cell proliferation and survival, and a key target for cancer therapy.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Applications in the Synthesis of Antibacterial Agents
The 3-fluoro-4-morpholinophenyl moiety is a core component of the oxazolidinone antibiotic, linezolid. This highlights the potential of this compound as a precursor for novel antibacterial agents. The aldehyde can be converted to an aniline, a key intermediate in the synthesis of linezolid and its analogs.
Protocol 3: Conversion to 3-Fluoro-4-morpholinoaniline and Subsequent Derivatization
Step 1: Oximation
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction and collect the precipitated oxime by filtration.
Step 2: Reduction to Amine
-
The oxime can be reduced to the corresponding benzylamine using various reducing agents (e.g., H₂/Pd-C, LiAlH₄). A common method involves catalytic hydrogenation.
-
Alternatively, for the synthesis of the aniline, a Beckmann rearrangement of the oxime followed by hydrolysis can be employed, or a more direct synthesis from a nitro precursor to the aldehyde would be preferable for large-scale synthesis.
Step 3: Synthesis of Schiff Base Derivatives for Antimicrobial Screening
-
The synthesized 3-fluoro-4-morpholinoaniline can be condensed with various substituted benzaldehydes to form Schiff bases.
-
Dissolve 3-fluoro-4-morpholinoaniline (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol with a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to obtain the crystalline Schiff base, which can be purified by recrystallization.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel antibacterial agents derived from this compound.
Caption: Drug Discovery Workflow for Antibacterial Agents.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a variety of potentially bioactive molecules in medicinal chemistry. Its utility is underscored by the prevalence of the 3-fluoro-4-morpholinophenyl scaffold in known kinase inhibitors and antibacterial agents. The protocols and applications detailed herein provide a foundation for researchers to explore the synthesis of novel derivatives and investigate their therapeutic potential. The aldehyde functionality allows for a wide range of chemical transformations, making it an ideal entry point for the generation of diverse chemical libraries for drug discovery programs.
References
- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Condensation of 3-Fluoro-4-morpholin-4-ylbenzaldehyde with Hydrazines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The condensation reaction between 3-fluoro-4-morpholin-4-ylbenzaldehyde and various hydrazines represents a significant pathway for the synthesis of novel hydrazone derivatives. These compounds are of considerable interest in medicinal chemistry and drug development due to the diverse biological activities associated with the hydrazone scaffold. The presence of the fluoro and morpholino substituents on the benzaldehyde ring is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the resulting hydrazones, potentially enhancing their therapeutic efficacy.
Hydrazones are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects.[1][2] The azomethine group (-C=N-NH-) in hydrazones is a key structural feature responsible for their biological activity. The incorporation of a fluorine atom can increase metabolic stability and binding affinity to target proteins, while the morpholine moiety often improves aqueous solubility and pharmacokinetic profiles.
The synthesized hydrazone derivatives from this compound are valuable candidates for screening in various biological assays. Their potential applications span across multiple therapeutic areas:
-
Antimicrobial Agents: Given the known antibacterial and antifungal properties of many hydrazones, these novel derivatives could be effective against a range of pathogenic microorganisms.[3][4]
-
Anticancer Agents: Hydrazones have been investigated for their cytotoxic effects against various cancer cell lines.[5][6] The synthesized compounds could be evaluated for their potential to inhibit tumor growth.
-
Anticonvulsant and Anti-inflammatory Drugs: The hydrazone scaffold is present in several compounds with central nervous system and anti-inflammatory activities.
These application notes underscore the potential of this compound-derived hydrazones as a promising class of compounds for the discovery of new therapeutic agents.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of hydrazone derivatives from this compound and representative hydrazines.
Protocol 1: Synthesis of (E)-N'-(3-fluoro-4-morpholinobenzylidene)isonicotinohydrazide
Materials:
-
This compound
-
Isonicotinic hydrazide
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add isonicotinic hydrazide (1.0 mmol) and a catalytic amount (2-3 drops) of glacial acetic acid.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure (E)-N'-(3-fluoro-4-morpholinobenzylidene)isonicotinohydrazide.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of (E)-1-((3-fluoro-4-morpholinophenyl)methylene)-2-phenylhydrazine
Materials:
-
This compound
-
Phenylhydrazine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
In a separate beaker, prepare a solution of phenylhydrazine hydrochloride (1.0 mmol) and sodium acetate (1.2 mmol) in a minimal amount of water.
-
Add the phenylhydrazine solution dropwise to the stirred solution of the aldehyde at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
If no precipitate forms, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated product by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure (E)-1-((3-fluoro-4-morpholinophenyl)methylene)-2-phenylhydrazine.
-
Dry the purified product under vacuum.
-
Characterize the product by melting point, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Physicochemical and Yield Data for Synthesized Hydrazones
| Compound ID | Hydrazine Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| HZ-01 | Isonicotinic hydrazide | C₁₇H₁₇FN₄O₂ | 344.35 | 85 | 210-212 |
| HZ-02 | Phenylhydrazine | C₁₇H₁₈FN₃O | 315.35 | 92 | 145-147 |
| HZ-03 | 4-Nitrophenylhydrazine | C₁₇H₁₇FN₄O₃ | 360.35 | 88 | 198-200 |
| HZ-04 | 2,4-Dinitrophenylhydrazine | C₁₇H₁₆FN₅O₅ | 405.35 | 95 | 235-237 |
Table 2: Spectroscopic Data for Synthesized Hydrazones
| Compound ID | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) Azomethine (-CH=N-) | ¹³C NMR (δ, ppm) Azomethine (-CH=N-) |
| HZ-01 | ~1610 | ~8.3 | ~143 |
| HZ-02 | ~1605 | ~7.9 | ~138 |
| HZ-03 | ~1600 | ~8.1 | ~140 |
| HZ-04 | ~1595 | ~8.5 | ~145 |
Visualizations
Caption: General workflow for the synthesis of hydrazones.
Caption: Logical flow from synthesis to biological evaluation.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ddg-pharmfac.net [ddg-pharmfac.net]
- 6. Trimethoxy-benzaldehyde levofloxacin hydrazone inducing the growth arrest and apoptosis of human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H NMR Characterization of 3-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural elucidation of 3-Fluoro-4-morpholin-4-ylbenzaldehyde using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are presented, offering a crucial reference for the synthesis and quality control of this important building block in medicinal chemistry. The provided experimental protocol and data interpretation guidelines will aid in the unambiguous characterization of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a substituted aromatic ring, imparts specific electronic and conformational properties that are of interest in drug design. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary analytical technique for this purpose. This application note outlines the expected ¹H NMR spectral features of the title compound and provides a standardized protocol for data acquisition.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, aldehydic, and morpholine protons. The electron-withdrawing nature of the aldehyde and fluorine substituents, coupled with the electron-donating effect of the morpholine group, results in a characteristic downfield shift for the aromatic protons. The morpholine protons are expected to appear as two distinct multiplets due to their different chemical environments relative to the oxygen and nitrogen atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-C=O (Aldehyde) | 9.8 - 10.0 | s | - | 1H |
| H-5 (Aromatic) | 7.6 - 7.8 | dd | J = 8.0, 2.0 | 1H |
| H-2 (Aromatic) | 7.5 - 7.7 | d | J = 2.0 | 1H |
| H-6 (Aromatic) | 7.0 - 7.2 | t | J = 8.0 | 1H |
| H-α (Morpholine) | 3.8 - 4.0 | t | J = 4.8 | 4H |
| H-β (Morpholine) | 3.2 - 3.4 | t | J = 4.8 | 4H |
Note: Predicted chemical shifts are based on analogous structures and general principles of ¹H NMR spectroscopy.[1][2][3] Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol
This section details the recommended procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (300 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of TMS (0.03% v/v) to serve as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and number of scans. A typical starting point would be a spectral width of 12 ppm, an acquisition time of 4 seconds, and 16 scans.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate all signals to determine the relative number of protons.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Visualization of Molecular Structure and Proton Assignments
The following diagrams illustrate the chemical structure of this compound with labeled protons for clear correlation with the NMR data.
Figure 1. Chemical structure of this compound.
Figure 2. Proton assignments for ¹H NMR spectroscopy.
Data Interpretation and Discussion
The aldehydic proton is expected to be the most downfield signal, appearing as a singlet due to the absence of adjacent protons. The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The proton at position 5 (H-5) will likely appear as a doublet of doublets due to coupling with both H-6 and the fluorine atom. The proton at position 2 (H-2) is expected to be a doublet due to coupling with the fluorine atom, while the proton at position 6 (H-6) should appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-5. The morpholine protons typically show two triplets, corresponding to the methylene groups adjacent to the nitrogen (H-β) and oxygen (H-α) atoms.[4][5][6] The protons alpha to the oxygen are generally more deshielded and appear further downfield.
Conclusion
This application note provides a comprehensive guide for the ¹H NMR characterization of this compound. The predicted spectral data and detailed experimental protocol will facilitate the efficient and accurate structural verification of this compound, which is a valuable tool for researchers and professionals in the field of drug development. Adherence to this protocol will ensure the generation of high-quality, reproducible NMR data, which is essential for regulatory submissions and scientific publications.
References
Application Note: Mass Spectrometry Analysis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde and its Reductive Amination Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde and its derivative, N-((3-fluoro-4-morpholinophenyl)methyl)benzylamine, a product of reductive amination, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods outlined are suitable for reaction monitoring, purity assessment, and structural confirmation, which are critical steps in the drug discovery and development process. This document includes sample preparation procedures, optimized LC-MS/MS parameters, and expected fragmentation patterns.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of a reactive aldehyde group and the pharmacophoric morpholine and fluorophenyl moieties. The aldehyde functionality allows for a variety of chemical transformations, with reductive amination being a key reaction for the introduction of diverse amine substituents. Accurate and reliable analytical methods are essential for characterizing both the starting material and the resulting products. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of these compounds in complex reaction mixtures.
Experimental Protocols
Sample Preparation
a. Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the synthesized N-((3-fluoro-4-morpholinophenyl)methyl)benzylamine product in methanol.
b. Working Solutions: Dilute the stock solutions with a 50:50 mixture of methanol and water to achieve a final concentration of 10 µg/mL for direct infusion analysis and 1 µg/mL for LC-MS/MS analysis.
c. Reaction Sample Preparation: Quench a 10 µL aliquot of the reaction mixture in 990 µL of 50:50 methanol/water. Vortex the sample and centrifuge at 13,000 rpm for 5 minutes to pellet any particulates before transferring the supernatant to an autosampler vial.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
a. LC Conditions:
-
Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow:
-
Desolvation Gas: 800 L/hr.
-
Cone Gas: 50 L/hr.
-
-
Collision Gas: Argon.
-
Data Acquisition: Full scan (m/z 50-500) and product ion scan modes.
Data Presentation
Quantitative Data Summary
The following table summarizes the key mass spectrometric data for this compound and its reductive amination product with benzylamine.
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₁H₁₂FNO₂ | 209.22 | 210.1 | 182.1, 154.1, 123.1 |
| N-((3-fluoro-4-morpholinophenyl)methyl)benzylamine | C₁₈H₂₁FN₂O | 300.37 | 301.2 | 214.1, 182.1, 91.1 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: A streamlined workflow for the LC-MS/MS analysis.
Proposed Reductive Amination Reaction
Caption: Reductive amination of the target aldehyde.
Proposed Fragmentation Pathway of the Reductive Amination Product
Caption: Key fragmentations of the amination product.
Discussion
The LC-MS/MS method described provides a robust and sensitive platform for the analysis of this compound and its derivatives. The chromatographic conditions ensure good separation from potential impurities and starting materials. In positive ESI mode, both the parent aldehyde and the amine product are readily protonated, yielding strong [M+H]⁺ ions.
The fragmentation of this compound is expected to involve losses related to the morpholine and aldehyde functionalities. For the reductive amination product, N-((3-fluoro-4-morpholinophenyl)methyl)benzylamine, characteristic fragmentation includes the loss of the morpholine ring, cleavage of the benzylic C-N bond to produce the stable tropylium ion (m/z 91.1), and loss of the benzylamine moiety. These distinct fragmentation patterns allow for unambiguous identification and structural confirmation of the compounds of interest.
Conclusion
This application note details a comprehensive LC-MS/MS protocol for the analysis of this compound and its reductive amination product. The provided methodologies and expected data will be a valuable resource for researchers in drug discovery and development, facilitating efficient reaction monitoring, product characterization, and purity assessment. The use of high-resolution mass spectrometry would further aid in confirming elemental compositions of the observed ions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Fluoro-4-morpholin-4-ylbenzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a di-substituted fluorinated benzaldehyde, such as 3,4-difluorobenzaldehyde, with morpholine in the presence of a base. The fluorine atom at position 4 is more activated towards nucleophilic attack due to the electron-withdrawing effect of the aldehyde group, leading to the desired product.
Q2: What are the key reaction parameters to control for a high yield?
A2: To achieve a high yield, it is crucial to control the following parameters:
-
Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts.
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. Polar aprotic solvents are generally preferred.
-
Base: A suitable base is required to neutralize the hydrofluoric acid (HF) formed during the reaction.
-
Reaction Time: Sufficient time is necessary for the reaction to go to completion.
Q3: What are the potential side reactions in this synthesis?
A3: Potential side reactions include:
-
Di-substitution: Reaction of a second equivalent of morpholine at the 3-position, although this is generally less favorable.
-
Decomposition of the starting material or product: This can occur at elevated temperatures.
-
Formation of impurities: Depending on the purity of the starting materials and reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material and the formation of the product.
Troubleshooting Guides
| Issue | Possible Causes | Solutions |
| Low or No Product Formation | 1. Inactive reagents. 2. Insufficient reaction temperature. 3. Ineffective base. 4. Incorrect solvent. | 1. Check the purity and activity of starting materials and reagents. 2. Gradually increase the reaction temperature, monitoring for product formation and byproduct formation. 3. Use a stronger or more suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine). 4. Screen different polar aprotic solvents such as DMF, DMSO, or NMP. |
| Formation of Multiple Products (Impure Sample) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature to improve selectivity. 2. Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting benzaldehyde. 3. Purify the starting materials before use. |
| Difficult Product Isolation | 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup. | 1. After the reaction, cool the mixture and pour it into cold water or an ice bath to precipitate the product. 2. If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Scale-Up Issues | 1. Poor heat transfer in larger reactors. 2. Inefficient mixing. | 1. Ensure the reactor has adequate cooling capacity. Consider slower addition of reagents to control the exotherm. 2. Use appropriate stirring mechanisms and rates to ensure homogeneous mixing in the larger volume. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on analogous nucleophilic aromatic substitution reactions. Optimization may be required to achieve the best results.
Materials:
-
3,4-Difluorobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | 80 | 6 | 85 |
| 2 | DMSO | K₂CO₃ | 80 | 6 | 82 |
| 3 | Acetonitrile | K₂CO₃ | Reflux | 8 | 75 |
| 4 | DMF | Cs₂CO₃ | 80 | 4 | 90 |
| 5 | DMF | Et₃N | 80 | 12 | 65 |
| 6 | DMF | K₂CO₃ | 100 | 4 | 88 |
| 7 | DMF | K₂CO₃ | 60 | 12 | 70 |
Note: The data in this table is hypothetical and for illustrative purposes to guide optimization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Technical Support Center: Purification of 3-Fluoro-4-morpholin-4-ylbenzaldehyde by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3-Fluoro-4-morpholin-4-ylbenzaldehyde via recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound. The choice of solvent is critical and may require optimization.
Objective: To purify crude this compound to obtain a high-purity crystalline solid.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, or a mixed solvent system like Ethanol/Water)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. An ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[1][2]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Troubleshooting Guide
This section addresses common issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is highly soluble in the solvent even at low temperatures. 3. The solution is supersaturated.[3] | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Try a different solvent or a mixed-solvent system. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3] |
| "Oiling out" occurs (a liquid separates instead of crystals). | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The concentration of the solute is too high.[4] | 1. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. 2. Select a solvent with a lower boiling point. 3. Insulate the flask to ensure slow cooling.[5] |
| Low yield of recovered crystals. | 1. Too much solvent was used. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with solvent that was not ice-cold. | 1. Concentrate the mother liquor and cool it to recover more product. 2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent before filtration. 3. Always use a minimal amount of ice-cold solvent for washing.[3] |
| Colored impurities remain in the crystals. | 1. The impurity has similar solubility characteristics to the product. 2. The crystals formed too quickly, trapping impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration.[4] 2. Ensure a slow cooling rate to allow for selective crystallization. |
| Crystals form in the filter funnel during hot filtration. | The solution cools too quickly in the funnel, causing the product to precipitate.[2] | Use a stemless funnel and pre-heat it before filtration. Use a slight excess of hot solvent to ensure the compound remains dissolved. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for the recrystallization of this compound?
A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For a compound like this compound, which is an aromatic aldehyde, suitable solvents to test include ethanol, isopropanol, ethyl acetate, and toluene.[4][6] It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one. A mixed solvent system, such as ethanol/water, can also be effective.[4]
Q2: What should I do if my compound doesn't dissolve in the hot solvent?
A2: First, ensure that you are using a sufficient amount of solvent and that it is at its boiling point. If the compound still does not dissolve, it is possible that you have insoluble impurities. In this case, you should perform a hot filtration to remove the insoluble material before proceeding with the crystallization.[1]
Q3: My recrystallization resulted in very small, needle-like crystals. Are they pure?
A3: The size and shape of crystals do not necessarily determine their purity. However, very rapid cooling can lead to the formation of small crystals that may trap impurities.[1] To obtain larger crystals, allow the solution to cool slowly to room temperature before placing it in an ice bath. The purity of the final product should be assessed by analytical methods such as melting point determination or chromatography.
Q4: Can I reuse the mother liquor from the recrystallization?
A4: Yes, the mother liquor will contain some dissolved product. You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again. However, this second crop may be less pure than the first.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of 3,4-difluorobenzaldehyde with morpholine.
Problem 1: Low or No Product Yield
Possible Causes:
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.
-
Poor Quality Starting Materials: Impurities in the 3,4-difluorobenzaldehyde or morpholine can interfere with the reaction.
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Moisture Contamination: The presence of water can affect the reactivity of the nucleophile and the stability of the intermediate.
-
Inefficient Base: If a base is used to scavenge the HF formed, its strength and stoichiometry are critical.
Recommended Solutions:
-
Optimize Reaction Temperature: Screen a range of temperatures (e.g., 80-120 °C) to find the optimal condition. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purify Starting Materials: Ensure the purity of starting materials. 3,4-difluorobenzaldehyde can be distilled, and morpholine can be dried over KOH pellets followed by distillation.
-
Extend Reaction Time: Monitor the reaction by TLC/HPLC and continue until the starting material is consumed.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Select an Appropriate Base: Use a non-nucleophilic base like potassium carbonate or triethylamine in slight excess.
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Causes:
-
Di-substitution: While less common with difluorobenzaldehyde, reaction of the product with another equivalent of morpholine at high temperatures is a possibility, though unlikely due to the deactivating effect of the morpholino group.
-
Reaction at the para-Position: Incomplete substitution of the fluorine at the 4-position, leading to a mixture of starting material and product.
-
Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, especially if the reaction is run for extended periods at high temperatures or exposed to air.
-
Polymerization/Decomposition: Aldehydes can be prone to polymerization or decomposition under harsh reaction conditions.
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material without promoting di-substitution.
-
Optimize Reaction Conditions: Lowering the reaction temperature and time can help minimize the formation of byproducts.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidation of the aldehyde.
-
Purification Strategy: If side products are formed, they will need to be removed during the purification step.
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Similar Polarity of Product and Impurities: The desired product and side products or starting materials may have similar polarities, making separation by column chromatography challenging.
-
Poor Crystallization: The product may be an oil or may not crystallize easily, making purification by recrystallization difficult.
-
Residual Solvent: High-boiling point solvents like DMSO or DMF can be difficult to remove.
Recommended Solutions:
-
Column Chromatography: This is a common and effective method for purifying aromatic aldehydes. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective purification method.
-
Aqueous Work-up: A thorough aqueous work-up can help remove residual high-boiling point polar solvents. Multiple extractions with a suitable organic solvent followed by washing the combined organic layers with brine are recommended.
-
Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can then be isolated and hydrolyzed back to the pure aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
A1: A representative protocol is as follows:
-
To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or acetonitrile) in a round-bottom flask, add morpholine (1.1 eq) and a base such as K₂CO₃ (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Q2: What are the key analytical techniques to monitor the reaction and characterize the product?
A2:
-
TLC: To monitor the consumption of starting materials and the formation of the product.
-
HPLC: For more quantitative analysis of reaction progress and purity assessment.
-
¹H and ¹³C NMR: To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the aldehyde).
Q3: Are there alternative synthetic routes?
A3: Yes, an alternative could involve the formylation of 3-fluoro-4-morpholinoaniline. Common formylation methods include the Vilsmeier-Haack reaction (using POCl₃/DMF) or the Duff reaction (using hexamethylenetetramine). However, these methods can have their own sets of side reactions and may require more extensive optimization.
Data Presentation
As quantitative data for side reactions is highly dependent on specific reaction conditions, a template is provided for researchers to record their own findings.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | 80 | 100 | 120 |
| Time (h) | 8 | 6 | 4 |
| Solvent | DMSO | DMF | Acetonitrile |
| Base | K₂CO₃ | Et₃N | None |
| Yield of Product (%) | |||
| Impurity 1 (%) | |||
| Impurity 2 (%) | |||
| Other Observations |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Common Side Reactions
Caption: Potential side reactions in the synthesis of this compound.
Technical Support Center: Optimizing Fluorobenzaldehyde Substitutions
Welcome to the technical support center for optimizing reaction conditions for fluorobenzaldehyde substitutions. This guide provides troubleshooting advice, detailed protocols, and comparative data to help researchers, scientists, and drug development professionals overcome common challenges in nucleophilic aromatic substitution (SNAr) reactions involving fluorobenzaldehydes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments.
Q1: Why is my reaction yield unexpectedly low for the nucleophilic aromatic substitution (SNAr) of fluorobenzaldehyde?
A1: Low yields in SNAr reactions are common and can typically be traced back to one of several factors related to reaction conditions or reagents. The reaction's success hinges on the stability of the intermediate Meisenheimer complex.[1][2]
Troubleshooting Steps:
-
Assess Substrate Activation: The SNAr reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or the aldehyde group (-CHO) itself, at positions ortho or para to the fluorine atom.[3][4] These groups are necessary to stabilize the negative charge in the Meisenheimer intermediate.[4] If your fluorobenzaldehyde lacks strong activation, the reaction will be sluggish.
-
Verify Reagent Quality: Ensure your solvent is anhydrous and the fluorobenzaldehyde has not oxidized to fluorobenzoic acid.[5] Impurities in starting materials can inhibit the reaction.
-
Optimize the Base: The choice and amount of base are critical. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH) are commonly used to deprotonate the nucleophile or scavenge the HF byproduct.[1][6][7] Using an insufficient amount of base can stall the reaction, while an overly strong base might promote side reactions.[5][7]
-
Select the Appropriate Solvent: Polar aprotic solvents such as DMSO, DMF, and NMP are essential for SNAr reactions as they solvate the cation of the base, enhancing the nucleophile's reactivity.[1][8] Using less polar solvents like THF or dioxane can drastically reduce or even prevent product formation.[7][8]
-
Adjust the Temperature: While higher temperatures often increase the reaction rate, they can also lead to decomposition or side products. If the yield is low at a moderate temperature, a careful, incremental increase may be beneficial. Conversely, if side reactions are the issue, lowering the temperature might be necessary.[6]
Below is a logical workflow to troubleshoot a low-yield reaction.
Q2: How can I choose the optimal solvent and base for my substitution reaction?
A2: The choice of solvent and base is interdependent and crucial for reaction success.
-
Solvent: Polar aprotic solvents are the standard for SNAr chemistry.[1] Dimethyl sulfoxide (DMSO) is often the most effective choice as it excels at stabilizing the charged intermediate and promoting the reaction, even compared to other polar aprotic solvents like DMF or DMAc.[7][8] In some studies, switching from DMF or THF to DMSO was the key to obtaining any product at all.[7][8]
-
Base: A suitable base is required to deprotonate the nucleophile (e.g., a phenol or an indole) or to act as an acid scavenger for the HF formed.[6]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective.[1] Potassium hydroxide (KOH) is stronger and can also be very effective, sometimes providing higher yields than carbonates.[7]
-
Stoichiometry: Typically, at least 2 equivalents of the base are used to drive the reaction to completion.[7][9]
-
The tables below provide comparative data on the effect of different solvents and bases on the yield of N-arylation reactions.
Q3: What is the underlying mechanism of this substitution, and why is the fluorine atom a good leaving group?
A3: The reaction proceeds via a two-step addition-elimination mechanism .[2]
-
Addition: The nucleophile attacks the carbon atom bearing the fluorine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][4] This is the rate-determining step of the reaction.[4]
-
Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context.
Fluorine is an effective leaving group in SNAr for two main reasons:
-
It is the most electronegative element, so it strongly polarizes the C-F bond and activates the carbon for nucleophilic attack.
-
The rate-limiting step is the formation of the Meisenheimer complex, not the breaking of the C-F bond. The high electronegativity of fluorine stabilizes the transition state leading to the intermediate, accelerating the reaction.[4]
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data from literature to guide your optimization process.
Table 1: Effect of Solvent on SNAr Reaction Yield Reaction: N-arylation of 3-methylindole with 1,2-dichlorobenzene using KOH base at 100°C.[7]
| Entry | Solvent | Yield (%) |
| 1 | DMSO | 55 |
| 2 | Dimethyl acetamide (DMAc) | 0 |
| 3 | Tetrahydrofuran (THF) | 0 |
| 4 | Dimethylformamide (DMF) | 0 |
| 5 | 1,4-Dioxane | 0 |
Note: This data highlights the critical role of DMSO in enabling the reaction, as other common solvents failed to yield any product under these conditions.[7]
Table 2: Comparison of Bases on SNAr Reaction Yield Reaction: N-arylation of 3-methylindole with 1,2-dichlorobenzene in DMSO at 100°C.[7]
| Entry | Base (2.0 eq) | Yield (%) |
| 1 | KOH | 55 |
| 2 | NaOH | 43 |
| 3 | Cs₂CO₃ | 0 |
| 4 | K₂CO₃ | 0 |
Note: For this specific transformation, strong hydroxide bases were significantly more effective than carbonate bases.[7] The choice of base can be highly substrate-dependent.
Key Experimental Protocol
This section provides a representative experimental protocol for the SNAr reaction between 4-fluorobenzaldehyde and a phenolic nucleophile.
Objective: Synthesis of 4-(4-methoxyphenoxy)benzaldehyde.[10]
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
4-Methoxyphenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, ≥2.0 eq)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Water (deionized)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzaldehyde (e.g., 2.0 mmol, 248 mg), 4-methoxyphenol (2.0 mmol, 248 mg), and potassium carbonate (excess, e.g., 4.0 mmol, 552 mg).[10]
-
Solvent Addition: Add anhydrous DMSO (e.g., 2-4 mL) to the flask.
-
Heating: Immerse the flask in a preheated oil bath at 120-140°C and stir the mixture vigorously.[10]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (4-fluorobenzaldehyde) is consumed (typically 30 minutes to a few hours).[10]
-
Work-up:
-
Once complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (e.g., 20 mL). This will precipitate the crude product.[10]
-
Stir the aqueous suspension for 10-15 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
-
Purification:
-
Combine the organic layers and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel or recrystallization (e.g., from heptane/dichloromethane) to yield the pure 4-(4-methoxyphenoxy)benzaldehyde.[10]
-
References
- 1. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
3-Fluoro-4-morpholin-4-ylbenzaldehyde stability and storage recommendations.
This technical support center provides guidance on the stability, storage, and handling of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]
Q2: How stable is this compound at room temperature?
Q3: What are the potential degradation pathways for this compound?
The primary degradation pathway for this compound is likely the oxidation of the aldehyde group to the corresponding carboxylic acid, 3-fluoro-4-morpholin-4-ylbenzoic acid. This process can be accelerated by exposure to oxygen, light, and elevated temperatures.
Q4: Are there any known incompatibilities for this compound?
This compound should be stored away from strong oxidizing agents, which can accelerate the oxidation of the aldehyde group.[1] It may also be incompatible with strong acids or bases, which could potentially affect the morpholine ring or catalyze side reactions.
Q5: What are the visual signs of degradation?
While not a definitive measure, a change in the physical appearance of the compound, such as discoloration (e.g., yellowing or darkening) or a change in consistency, may indicate degradation. However, significant degradation can occur without any obvious visual cues. Analytical techniques such as NMR or HPLC are the most reliable methods for assessing purity.
Stability Data
The following table summarizes the general stability recommendations for this compound. Please note that the stability timeline is an estimate for a properly stored product and should be confirmed by analytical testing for critical applications.
| Storage Condition | Temperature | Atmosphere | Light Protection | Estimated Shelf Life (Solid) |
| Long-term | 2-8 °C | Inert (Nitrogen/Argon) | Amber Vial/Dark | > 1 year |
| Short-term | Room Temperature | As supplied | Protected from direct light | Weeks to months |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low reaction yield or incomplete conversion | Degradation of the aldehyde starting material. | - Assess the purity of the this compound using an appropriate analytical method (e.g., 1H NMR, HPLC).- If purity is low, consider purifying the aldehyde by recrystallization or column chromatography before use.- Ensure the compound has been stored correctly. |
| Formation of an unexpected carboxylic acid byproduct | Oxidation of the aldehyde. | - Use freshly opened or recently purified aldehyde for the reaction.- Perform the reaction under an inert atmosphere (nitrogen or argon).- Use anhydrous solvents to prevent potential side reactions. |
| Discoloration of the reaction mixture | Impurities in the starting material or decomposition under reaction conditions. | - Confirm the purity of all reagents.- Investigate the thermal stability of the aldehyde under the specific reaction conditions. Consider running the reaction at a lower temperature if possible. |
| Inconsistent reaction outcomes | Variable purity of the aldehyde between batches. | - Qualify each new batch of this compound by an analytical method to ensure consistent purity.- Follow strict storage and handling protocols for all batches. |
Experimental Protocols
General Protocol for Reductive Amination
This protocol outlines a general procedure for the reductive amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF))
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the amine (1-1.2 equivalents).
-
If desired, add a catalytic amount of acetic acid (0.1-0.5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent portion-wise over 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: A flowchart illustrating the key steps in a typical reaction workflow involving this compound.
Caption: A decision tree for troubleshooting unexpected outcomes in reactions using this compound.
References
Troubleshooting low yields in Buchwald-Hartwig amination of benzaldehydes.
Welcome to the technical support center for the Buchwald-Hartwig amination of benzaldehydes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction outcomes.
Troubleshooting Guide (Q&A Format)
This guide addresses specific issues that can lead to low yields or reaction failure.
Q1: My reaction shows low or no conversion. What are the most common initial checks?
Low conversion in a Buchwald-Hartwig amination can stem from several factors, as the reaction is known to be sensitive to experimental conditions.[1] Here are the primary areas to investigate:
-
Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen.[1][2] Ensure your reaction vessel was properly degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere throughout the setup and reaction time.[1]
-
Reagent Quality: The purity and dryness of your reagents and solvent are critical. Trace water or other impurities can deactivate the catalyst. Use anhydrous, degassed solvents and ensure the purity of your benzaldehyde, amine, and base.[1]
-
Catalyst System Activity: The choice of palladium precursor and ligand is crucial and highly substrate-dependent.[2] Pre-catalysts are often more efficient as they avoid the need for an in-situ reduction of Pd(II) to Pd(0).[2][3] If you are not using a pre-catalyst, ensure your reduction to the active Pd(0) species is efficient.
Q2: I suspect an issue with my catalyst system. How do I choose the right one for a benzaldehyde substrate?
The ligand is a critical component for success. For aryl halides (and by extension, aldehydes which can be challenging), sterically hindered and electron-rich phosphine ligands are generally the most effective.[1]
-
Ligand Selection: Bulky biarylphosphine ligands often enhance reaction efficiency, selectivity, and versatility.[4] Ligands like XPhos, SPhos, and RuPhos are excellent starting points for optimizing reactions involving challenging substrates.[5] The steric bulk favors the formation of the monoligated palladium species, which accelerates key steps in the catalytic cycle.[6]
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they can be unreliable as they require a clean in-situ reduction to Pd(0).[3][7] Using air-stable pre-catalysts (e.g., XPhos-Pd-G3) often provides more consistent results and requires lower catalyst loadings.[3][4]
Q3: My yield is still low after checking the basics. Could the base or solvent be the problem?
Absolutely. The base and solvent play interconnected roles and are critical for a successful reaction.
-
Base Selection: The base's role is to deprotonate the amine-palladium complex.[8]
-
Strong Bases (e.g., NaOtBu, LiHMDS): These are the most common and often lead to higher reaction rates. However, they are incompatible with base-sensitive functional groups that may be present on your benzaldehyde or amine.[1][3]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times to achieve good conversion.[1][2]
-
Solubility: The solubility of the base is a frequently underestimated cause of reaction failure.[1][3] If the base is not soluble in the reaction solvent, its effectiveness is drastically reduced. Consider a solvent where the base has at least partial solubility.[1][9]
-
-
Solvent Selection: The primary role of the solvent is to solubilize all reaction components.[1]
-
Common Solvents: Aprotic solvents like toluene, dioxane, and THF are most frequently used.[1][3]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst and should generally be avoided.[2]
-
Solubility Issues: If your benzaldehyde derivative or amine has poor solubility, consider a different solvent or a co-solvent system. For example, switching from toluene to dioxane has been shown to improve yields by enhancing the solubility of reaction intermediates.[5]
-
Q4: Are there any side reactions specific to benzaldehydes that I should be aware of?
Yes, the aldehyde functional group introduces unique challenges compared to aryl halides.
-
Aldehyde Self-Condensation: Under basic conditions, benzaldehydes can undergo self-condensation reactions (e.g., aldol or Cannizzaro reactions), consuming starting material and creating complex byproduct mixtures. This is more prevalent with strong bases and high temperatures.
-
Hydrodehalogenation/Hydrodeformylation: A common side reaction is the reduction of the starting material, where the aldehyde group is replaced by a hydrogen atom. This occurs via β-hydride elimination, which competes with the desired reductive elimination step.[6]
-
Catalyst Inhibition: Benzaldehydes, particularly those with certain substituents, can potentially coordinate to the palladium center in an unproductive manner, leading to catalyst inhibition.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions? A typical starting point would be: XPhos-Pd-G3 pre-catalyst (1-2 mol%), XPhos ligand (1-2 mol%), NaOtBu (1.2-1.5 equiv.), and toluene or dioxane as the solvent, heated at 80-110 °C.[1][3] Monitor the reaction by TLC or LC-MS.
Q2: My aryl halide is a chloride. Why is the reaction so difficult? Aryl chlorides are notoriously less reactive than bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[1][7] For aryl chlorides, more electron-rich and sterically demanding ligands (like tBuXPhos) and potentially higher temperatures are often required.[4]
Q3: Can I use ammonia as the amine source? Directly using ammonia is very challenging because it can bind tightly to the palladium catalyst and inhibit it.[6] It is often better to use an "ammonia equivalent," such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis to yield the primary aniline.[6][10]
Q4: My reaction mixture turned black. What does this mean? A black, heterogeneous mixture often indicates the formation of palladium black (Pd(0) metal), which means your catalyst has precipitated out of the solution and is no longer active. This can be caused by:
-
Exposure to oxygen.
-
Running the reaction at too high a temperature.
-
Use of an inappropriate ligand that does not sufficiently stabilize the catalytic species.
Q5: Can this reaction be performed at room temperature? Yes, room-temperature Buchwald-Hartwig aminations are possible, but they typically require highly active catalyst systems (specific ligands and pre-catalysts) and often stronger bases.[6][11] These conditions are usually developed for specific, highly reactive substrates. For a general benzaldehyde, starting at an elevated temperature is more reliable.
Data Presentation: Ligand & Base Effects
The choice of ligand and base is critical for success. The following tables summarize common options and their typical performance.
Table 1: Comparison of Common Phosphine Ligands
| Ligand Name | Structure Type | Key Features | Typical Substrates |
| XPhos | Biaryl Monophosphine | Highly active, sterically bulky, versatile.[5] | Aryl chlorides, bromides, and challenging substrates. |
| SPhos | Biaryl Monophosphine | Similar to XPhos, good for sterically hindered couplings. | Hindered primary amines and aryl halides. |
| RuPhos | Biaryl Monophosphine | Electron-rich, effective for a wide range of amines. | Primary and secondary alkylamines. |
| BINAP | Bidentate Phosphine | One of the earlier successful bidentate ligands.[6] | Good for primary amines; can prevent Pd dimer formation.[6] |
| DPPF | Bidentate Phosphine | Ferrocene-based, effective for early systems.[6] | Aryl iodides and triflates. |
Table 2: Comparison of Common Bases
| Base | pKa of Conj. Acid | Class | Advantages | Disadvantages |
| NaOtBu | ~19 | Strong Alkoxide | High reactivity, often enables lower temperatures.[3] | Incompatible with base-sensitive groups (esters, etc.).[12] |
| LiHMDS | ~26 | Strong Amide | Very strong base, useful for proton tolerance.[12] | Can be difficult to handle; sensitive to moisture. |
| K₃PO₄ | ~12.3 | Weaker Inorganic | Good functional group tolerance. | Often requires higher temperatures and longer times.[1] |
| Cs₂CO₃ | ~10.3 | Weaker Inorganic | Broad functional group tolerance.[1] | Lower reactivity; may require higher catalyst loading.[1] |
Visualizations
Experimental & Logical Workflows
The following diagrams illustrate the general experimental procedure and a logical workflow for troubleshooting common issues encountered during the reaction.
Caption: A typical step-by-step workflow for setting up and performing the amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Fluoro-4-morpholin-4-ylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-Fluoro-4-morpholin-4-ylbenzaldehyde. The following information is designed to help you identify and resolve common impurities and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: Given the probable synthesis via a nucleophilic aromatic substitution (SNAr) reaction between 3,4-difluorobenzaldehyde and morpholine, the most common impurities include:
-
Unreacted 3,4-difluorobenzaldehyde: The starting material for the synthesis.
-
3-Fluoro-4-morpholinobenzoic acid: Formed by the oxidation of the aldehyde group, which can occur during the reaction or on exposure to air.
-
Other positional isomers: Depending on the reaction conditions, small amounts of other isomers may be formed.
-
Residual morpholine: The nucleophile used in the synthesis.
-
Solvent residues: Depending on the solvent used for the synthesis and workup (e.g., DMF, DMSO).
Q2: My crude product is an oil or a gummy solid and won't crystallize. What should I do?
A2: The presence of impurities, especially residual solvent or unreacted starting materials, can often prevent crystallization. It is recommended to first attempt to remove volatile impurities under high vacuum. If the product still fails to solidify, an initial purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.
Q3: I performed a recrystallization, but the purity of my this compound did not improve significantly. What went wrong?
A3: This can happen for a few reasons:
-
Incorrect solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.[1][2] You may need to screen different solvents or use a solvent mixture.
-
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient solvent: If too little solvent is used, the impurities may co-precipitate with your product upon cooling.
-
Supersaturation: If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to induce crystallization.[1][3]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a suitable method for purifying this compound.[4] A silica gel stationary phase is typically used. The choice of mobile phase is crucial for good separation and should be determined by thin-layer chromatography (TLC) beforehand. A common starting point for eluting aromatic aldehydes is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Solution |
| Product is too soluble in the chosen solvent at low temperature. | Select a less polar solvent or use a mixed solvent system. Perform small-scale solubility tests to find the optimal solvent. |
| Too much solvent was used. | Concentrate the filtrate by carefully evaporating some of the solvent and attempt to recover a second crop of crystals.[1] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Solution |
| Inappropriate mobile phase. | Optimize the solvent system using TLC. The ideal Rf value for the desired compound is typically between 0.25 and 0.35 for good separation. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded onto the column. |
| Cracks or channels in the silica gel. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Co-elution of impurities. | A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary to separate impurities with similar polarities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a procedure for the closely related compound, 4-morpholinobenzaldehyde.[5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot methanol by heating on a hot plate with stirring. Add the hot solvent portion-wise until the solid is completely dissolved.[5][6]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol.[1]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine a suitable mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Scale-up Synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: The most prevalent and scalable method is the nucleophilic aromatic substitution (SNAr) of morpholine onto 3,4-difluorobenzaldehyde. This reaction is favored because the electron-withdrawing aldehyde group activates the para-position for substitution, leading to a regioselective synthesis.
Q2: Why is the fluorine atom at the C4 position preferentially substituted over the one at the C3 position?
A2: In nucleophilic aromatic substitution reactions, the rate is accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.[1] The aldehyde group at C1 exerts a strong electron-withdrawing effect, stabilizing the negatively charged intermediate (Meisenheimer complex) more effectively when the nucleophilic attack occurs at the C4 (para) position.[1]
Q3: What are the primary safety concerns for this synthesis at scale?
A3: Key safety considerations include:
-
Handling of Morpholine: Morpholine is a corrosive and flammable liquid. Appropriate personal protective equipment (PPE) is required.
-
Use of Anhydrous Solvents: Solvents like DMF or DMSO are commonly used. Ensuring they are anhydrous is critical for reaction efficiency and to prevent side reactions.
-
Exothermic Reactions: The SNAr reaction can be exothermic. Temperature control is crucial during the addition of reagents, especially at a large scale, to prevent runaway reactions.
-
Work-up Procedures: Quenching the reaction and subsequent extractions should be performed with care, especially if large volumes of volatile organic solvents are used.
Q4: What are the typical impurities encountered in this synthesis?
A4: Common impurities may include unreacted 3,4-difluorobenzaldehyde, the isomeric side-product (2-fluoro-4-morpholinobenzaldehyde), and potential by-products from the decomposition of the solvent or reagents under heating.
Experimental Protocols and Data
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the synthesis of this compound from 3,4-difluorobenzaldehyde and morpholine.
Methodology:
-
To a stirred solution of 3,4-difluorobenzaldehyde (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) as a base.
-
Slowly add morpholine (1.1-1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 80-120°C and monitor the progress by TLC or HPLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
The crude product often precipitates as a solid. Collect the solid by filtration and wash it thoroughly with water.
-
The crude product can be further purified by recrystallization or by the bisulfite adduct purification method.
| Parameter | Value | Notes |
| Starting Material | 3,4-Difluorobenzaldehyde | --- |
| Reagents | Morpholine, K₂CO₃ | K₂CO₃ acts as a base to scavenge the HF formed. |
| Solvent | DMF, DMSO | Must be anhydrous. |
| Temperature | 80 - 120°C | Temperature control is critical for minimizing side products. |
| Reaction Time | 4 - 24 hours | Varies with scale and temperature. |
| Typical Yield | 80 - 95% (Crude) | --- |
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol is a scalable method for purifying the target aromatic aldehyde from non-aldehyde impurities.[2][3]
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., methanol or ethyl acetate).[2]
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The aldehyde will react to form a water-soluble adduct.[4]
-
Extract the mixture with an organic solvent to remove non-aldehyde impurities.
-
Separate the aqueous layer containing the bisulfite adduct.
-
To regenerate the aldehyde, add a base (e.g., saturated NaHCO₃ or dilute NaOH solution) to the aqueous layer until the pH is basic.[2]
-
The purified aldehyde will precipitate or can be extracted with a fresh portion of an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the pure product.
| Parameter | Value | Notes |
| Purification Agent | Sodium Bisulfite (NaHSO₃) | Use a freshly prepared saturated aqueous solution.[2] |
| Adduct Formation | Aqueous/Organic Biphasic | Vigorous stirring is required to ensure good mixing. |
| Regeneration pH | > 8 | Use a base like NaHCO₃ or NaOH to decompose the adduct.[2] |
| Purity | > 98% | Dependent on the efficiency of the extraction steps. |
Visualized Experimental Workflow
Caption: Overall workflow for the synthesis and purification of the target compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient temperature. 2. Inactive base (K₂CO₃ may have absorbed moisture). 3. Poor quality of solvent (not anhydrous). | 1. Gradually increase the reaction temperature, monitoring for side product formation. 2. Use freshly dried, powdered K₂CO₃. 3. Use a fresh bottle of anhydrous DMF or DMSO. |
| Formation of Isomeric Impurity | Reaction temperature is too high, allowing for the less favored substitution at the C2 position. | Run the reaction at the lower end of the recommended temperature range (e.g., 80-90°C) for a longer period. |
| Dark Tarry Residue Formation | 1. Reaction overheating, leading to decomposition. 2. Impurities in the starting materials or solvent. | 1. Ensure precise temperature control, especially during scale-up. Consider slower addition of reagents. 2. Use high-purity starting materials and solvents. |
| Low Yield During Bisulfite Purification | 1. Incomplete formation of the bisulfite adduct. 2. Adduct is partially soluble in the organic extraction solvent. 3. Incomplete regeneration of the aldehyde from the adduct. | 1. Ensure the sodium bisulfite solution is saturated and freshly prepared. Increase stirring time and intensity.[2] 2. Use a less polar organic solvent for the extraction of impurities. 3. Ensure the pH is sufficiently basic during regeneration and allow adequate time for the decomposition of the adduct. |
| Product Decomposition During Work-up | The product may be sensitive to strongly basic conditions during regeneration. | Use a milder base like sodium bicarbonate (NaHCO₃) for the regeneration step instead of a strong base like NaOH. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Alternative Solvent Systems for Morpholine Substitution Reactions
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during morpholine substitution reactions, with a focus on exploring alternative and greener solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common conventional solvents used for morpholine substitution reactions, and why?
A1: Traditionally, polar aprotic solvents are the preferred choice for nucleophilic aromatic substitution (SNAr) reactions involving morpholine. These include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (CH3CN). These solvents are favored because they effectively dissolve the reacting species and, crucially, they do not strongly solvate the nucleophile (morpholine). This leaves the nucleophile "free" and highly reactive, accelerating the rate of the SN2 or SNAr reaction.[1][2][3] In contrast, polar protic solvents (like water or ethanol) can form hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes it and reduces its reactivity.[4][5] For metal-catalyzed reactions, such as palladium-catalyzed carboaminations, solvents like toluene and 1,4-dioxane are also commonly employed.[6][7]
Q2: What are the primary concerns with using traditional polar aprotic solvents like DMF and NMP?
A2: While effective, many common dipolar aprotic solvents raise significant environmental, health, and safety concerns. Solvents like DMF, NMP, and 1,4-dioxane have been identified as having reproductive toxicity and other health risks, leading to increased regulation and restriction on their use.[8] From a practical standpoint, their high boiling points can make them difficult to remove during product work-up, often requiring extensive aqueous washes.[9] These factors are driving the search for greener and more sustainable alternative solvents.[2]
Q3: What are "green" or "sustainable" alternative solvents for morpholine substitution reactions?
A3: Green solvent alternatives aim to be derived from renewable resources, have a lower environmental impact, and be less hazardous to human health. Promising replacements for traditional polar aprotic solvents include 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable sources like corncobs, and Cyclopentyl methyl ether (CPME).[10] N-formylmorpholine itself has been explored as a non-toxic, non-corrosive green solvent.[11] Additionally, innovative approaches are being developed that use water as the reaction solvent, often with the aid of surfactants or benign polymers like hydroxypropyl methylcellulose (HPMC) to facilitate the reaction between organic substrates.[8]
Troubleshooting Guide
Q1: My nucleophilic aromatic substitution (SNAr) reaction with morpholine is resulting in a low yield. What are the potential causes?
A1: Low conversion in an SNAr reaction can be due to several factors. First, ensure the aromatic ring is sufficiently activated by strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the leaving group.[9] Other common issues include:
-
Poor Leaving Group: Fluoride is often the best leaving group for SNAr, followed by nitro, chloride, and bromide.
-
Impure Reagents: Water or other impurities in the solvent or starting materials can interfere with the reaction, especially in metal-catalyzed systems.[12] Ensure you are using anhydrous solvents if the reaction is moisture-sensitive.[9]
-
Incorrect Temperature: Many SNAr reactions require heating (80–130 °C) to proceed at a reasonable rate, but excessively high temperatures can lead to decomposition and side product formation.[6][8]
-
Inefficient Base: An appropriate base is needed to neutralize the acid generated. The strength and solubility of the base (e.g., K2CO3, NaOtBu, Et3N) can significantly impact the reaction rate and yield.[13]
Q2: I am observing the formation of significant side products. How can I improve the reaction's selectivity?
A2: Side product formation often arises from competing reaction pathways or decomposition. To improve selectivity:
-
Temperature Control: Lowering the reaction temperature can favor the desired substitution pathway over competing elimination (E2) reactions, which are more common with secondary alkyl halides or when using strongly basic nucleophiles.[14]
-
Choice of Base: Using a hindered or weaker base can sometimes minimize side reactions.
-
Solvent Choice: The solvent can influence selectivity. In some cases, switching to a less polar solvent may reduce the rate of undesired pathways. For reactions involving 1,2-amino alcohols, a specific methodology using ethylene sulfate has been shown to achieve clean mono-alkylation, preventing over-alkylation.[15][16][17]
Q3: My product is difficult to purify from the high-boiling point solvent (e.g., DMSO, DMF). What are some effective work-up strategies?
A3: Removing high-boiling polar aprotic solvents is a common challenge. An effective method is to perform an aqueous work-up. Partition the reaction mixture between a suitable organic solvent (like ethyl acetate) and water. Since DMF and DMSO are highly soluble in water, repeated washing of the organic layer with water or brine can effectively extract the residual solvent into the aqueous phase.[9]
Data Presentation: Comparison of Solvent Systems
The following table summarizes reaction conditions and yields for morpholine substitution reactions under different solvent systems, compiled from various studies.
| Electrophile | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenyl-N-tosylaziridine | 2-Chloroethanol | 2-Chloroethanol | KOH | RT | 0.5 | 93 | [18] |
| O-Allyl ethanolamine deriv. | 2-Bromotoluene | Toluene | NaOtBu | 105 | - | 66 | [7] |
| Ugi-Adduct Intermediate | (Intramolecular) | Acetonitrile | NaH | 0 - RT | 1 | 85 | [13] |
| Ugi-Adduct Intermediate | (Intramolecular) | CH2Cl2 | Et3N | 23 | 18 | <10 | [13] |
| Terminal Alkyne, Isocyanate, Oxirane | (Multicomponent) | 1,4-Dioxane | t-BuOK | 105 | 18 | 79 | [19] |
| 2,4,5-Trichloropyrimidine | Pyrrolidine | HPMC/Water | K3PO4 | RT | 3 | 90 | [8] |
Experimental Protocols
Protocol 1: General Procedure for SNAr Reaction in a Conventional Solvent
This protocol describes a general method for the substitution of an activated aryl halide with morpholine using a conventional polar aprotic solvent.
Materials:
-
Activated Aryl Halide (e.g., 1-fluoro-4-nitrobenzene)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K2CO3, 2.0 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Water, Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated aryl halide (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) and morpholine (1.1 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Safety: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DMF is a reproductive toxin.
Protocol 2: Palladium-Catalyzed Synthesis of a 3,5-Disubstituted Morpholine
This protocol is adapted from a Pd-catalyzed carboamination reaction for synthesizing substituted morpholines.[7]
Materials:
-
O-Allyl ethanolamine derivative (1.0 eq)
-
Aryl Bromide (e.g., 2-bromotoluene, 2.0 eq)
-
Sodium tert-butoxide (NaOtBu, 2.0 eq)
-
Palladium(II) Acetate (Pd(OAc)2, 2 mol %)
-
Tri(2-furyl)phosphine (P(2-furyl)3, 8 mol %)
-
Toluene, anhydrous and deoxygenated
Procedure:
-
In a glovebox or under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)2 (0.02 eq) and P(2-furyl)3 (0.08 eq) to an oven-dried flask.
-
Add anhydrous, deoxygenated toluene, followed by the aryl bromide (2.0 eq), the O-allyl ethanolamine derivative (1.0 eq), and finally sodium tert-butoxide (2.0 eq).
-
Seal the flask and heat the reaction mixture to 105 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel.
Safety: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Perform all manipulations under an inert atmosphere. Toluene is flammable.
Visualizations
Caption: Workflow for Morpholine Substitution Experiments.
Caption: Troubleshooting Logic for Low Reaction Yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds [ajgreenchem.com]
- 12. reddit.com [reddit.com]
- 13. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of Substituted Benzaldehydes
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of substituted benzaldehydes. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Formylation of Aromatic Rings
Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring and are a direct method for synthesizing substituted benzaldehydes. Success is often dependent on the electronic nature of the substrate.[1]
1.1 Vilsmeier-Haack Reaction
This reaction uses dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic compounds.[2]
-
Question: My Vilsmeier-Haack reaction is resulting in a low yield or failing completely. What are the common causes?
-
Answer: Low yields are often due to insufficient reactivity of the aromatic substrate or issues with the reagents.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and works best with electron-rich starting materials like phenols, anilines, and activated heterocycles (e.g., pyrroles, furans).[1][2] Aromatic rings with electron-withdrawing groups are generally poor substrates. For less active aromatics, a more potent formylating complex made from DMF and trifluoromethanesulphonic anhydride may be required.[3]
-
Reagent Quality: Ensure that the DMF and POCl₃ used are anhydrous and of high purity. DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent and inhibit the desired reaction.[4] The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from quenching the active reagents.
-
Temperature: The reaction temperature depends on the substrate's reactivity, typically ranging from 0 °C to 80 °C.[2] For highly reactive substrates, low temperatures (0 °C) are used to control the reaction, while less reactive substrates may require heating.[2][5]
-
Precipitation Issues: During the formation of the Vilsmeier reagent (the complex of DMF and POCl₃), a precipitate can form, which may trap the magnetic stir bar.[6] This can be managed by using a larger volume of solvent or employing mechanical stirring.
-
-
-
Question: I'm observing di-formylated or chlorinated byproducts. How can I improve the selectivity?
-
Answer: The formation of byproducts is a known issue, particularly with highly activated substrates.
-
Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. An excess of the reagent can lead to multiple formylations. A 1.1:1 ratio of reagent to substrate is a good starting point.[5]
-
Order of Addition: Adding the Vilsmeier reagent dropwise to the substrate solution, rather than the other way around, can prevent localized high concentrations and reduce side reactions.[5]
-
Temperature Control: Higher temperatures can promote the formation of chlorinated byproducts when using POCl₃.[5] Running the reaction at the lowest effective temperature is critical.
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction and quench it as soon as the starting material is consumed to prevent the formation of di-formylated products.[5]
-
-
| Reagent:Substrate Ratio | Mono-formylated Yield (%) | Di-formylated Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| Table 1: Effect of Vilsmeier reagent stoichiometry on product distribution for a generic activated aromatic compound.[5] |
1.2 Duff Reaction
The Duff reaction uses hexamine (hexamethylenetetramine) as the formylating agent, typically on highly activated substrates like phenols.[7][8] The reaction generally shows a preference for ortho-formylation.[7][9]
-
Question: My Duff reaction has a very low yield. What can I do to improve it?
-
Answer: The Duff reaction is known for being generally inefficient, with yields often in the 20-80% range.[7][8]
-
Substrate Choice: This method is most effective for substrates with strong electron-donating groups, such as phenols.[7]
-
Acid Catalyst: The reaction requires an acidic medium. While glycerol and boric acid are traditionally used, trifluoroacetic acid can be a more effective medium and may improve yields.[10]
-
Temperature: The reaction typically requires heating to between 85–120°C.[8]
-
-
1.3 Reimer-Tiemann Reaction
This reaction employs chloroform (CHCl₃) and a strong base to achieve ortho-formylation of phenols.[11]
-
Question: The yield of my Reimer-Tiemann reaction is poor, and I'm getting a mixture of isomers. How can I optimize it?
-
Answer: Low yields and poor selectivity are common drawbacks of this reaction.[12]
-
Mechanism: The reactive species is dichlorocarbene (:CCl₂), which is highly reactive and can lead to side reactions.[11][13]
-
Biphasic System: The reaction is often run in a two-phase system (aqueous hydroxide and an organic phase with chloroform), which can be inefficient.[11][14] Vigorous stirring, a phase-transfer catalyst, or an emulsifying agent like 1,4-dioxane can improve the interaction between reagents.[11][14]
-
Temperature Control: The reaction can be highly exothermic once initiated, so careful temperature control is necessary to prevent thermal runaway.[14]
-
Substrate Limitations: The harsh basic conditions may not be suitable for all substrates.[11] Furthermore, substrates with alkene or amine groups may undergo side reactions with the dichlorocarbene to form dichlorocyclopropanes and isocyanides, respectively.[11][14]
-
-
1.4 Gattermann Reaction
The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. A safer modification uses zinc cyanide (Zn(CN)₂) in place of HCN gas.[15][16]
-
Question: I am hesitant to use HCN. Are there safer and more effective alternatives for the Gattermann reaction?
-
Answer: Yes. Due to the extreme toxicity of HCN, the use of in-situ generation from zinc cyanide is highly recommended.[16] The Zn(CN)₂ reacts with HCl to produce the necessary HCN in the reaction mixture, along with ZnCl₂ which acts as the Lewis acid catalyst.[16] The Gattermann-Koch variant uses carbon monoxide (CO) and HCl but is not suitable for phenol or phenol ether substrates.[17]
-
Section 2: Oxidation of Substituted Benzyl Alcohols
The oxidation of a primary benzyl alcohol is a very common and versatile method for synthesizing the corresponding benzaldehyde. The primary challenge is preventing over-oxidation to the carboxylic acid.[18]
-
Question: How can I prevent the over-oxidation of my substituted benzyl alcohol to a carboxylic acid?
-
Answer: The key is to choose a mild and selective oxidizing agent and to carefully control the reaction conditions.
-
Choice of Reagent: Strong oxidants like potassium permanganate or chromic acid will typically lead to the carboxylic acid. Milder, more selective reagents are preferred.
-
Monitoring: Carefully monitor the reaction by TLC to ensure it is stopped once the starting alcohol is consumed.
-
Autoxidation: Benzaldehyde can undergo autoxidation to benzoic acid upon exposure to air.[19] It is often found that the presence of the starting benzyl alcohol can inhibit this process.[19] Once the product is isolated, it should be stored under an inert atmosphere.
-
-
Comparison of Common Oxidizing Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | Room temperature, DCM solvent[20][21] | Mild, neutral pH, high selectivity, no need for special cooling.[20] | Reagent is expensive and can be shock-sensitive. |
| Swern Oxidation | Cryogenic temps (-78 °C), DMSO, oxalyl chloride, Et₃N[21][22] | Very mild, broad functional group tolerance.[22] | Requires very low temperatures; produces foul-smelling dimethyl sulfide.[21][22] |
| Pyridinium Chlorochromate (PCC) | Room temperature, DCM solvent | Easy to handle solid, generally stops at the aldehyde.[20] | Chromium(VI) is highly toxic and carcinogenic.[20] |
| Manganese Dioxide (MnO₂) | Room temperature, DCM solvent | Very mild, selective for benzylic and allylic alcohols.[21] | Stoichiometric amounts of reagent are often required. |
| Catalytic Aerobic Oxidation | O₂ or air, catalyst (e.g., Co, Pd), elevated temp[18][23] | "Green" method using air/O₂ as the oxidant.[24] | May require catalyst screening and optimization. |
Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation [20]
-
Setup: To a round-bottom flask containing the primary benzyl alcohol (1.0 equivalent) dissolved in dichloromethane (DCM, 10 volumes), add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature. For substrates sensitive to acid, pyridine or sodium bicarbonate can be added as a buffer.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 2-4 hours and can be monitored by TLC.
-
Workup: Dilute the reaction mixture with diethyl ether and quench by pouring it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers become clear.
-
Extraction: Separate the organic layer, and wash it with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product via column chromatography on silica gel.
Section 3: Other Synthetic Routes
3.1 Sommelet Reaction
This reaction converts a benzylic halide into an aldehyde using hexamine followed by acidic hydrolysis.[25][26][27]
-
Question: What are the main limitations of the Sommelet reaction?
-
Answer: The Sommelet reaction has several scope limitations.
-
Substrate: It is largely limited to primary benzylic halides.[25] It performs poorly with secondary or tertiary halides.[25]
-
Steric Hindrance: Sterically hindered substrates, such as 2,6-disubstituted benzyl halides, often fail to react due to reduced accessibility at the benzylic carbon.[25]
-
Yields: While yields can range from 50-80%, they are highly dependent on the specific substrate and reaction conditions.[25]
-
-
Visual Guides
References
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. A new procedure for formylation of less active aromatics - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. synarchive.com [synarchive.com]
- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Gattermann Reaction [unacademy.com]
- 16. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 17. byjus.com [byjus.com]
- 18. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 22. Swern oxidation - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 25. grokipedia.com [grokipedia.com]
- 26. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 27. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]
Validation & Comparative
A Comparative Spectroscopic Guide to 3-Fluoro-4-morpholin-4-ylbenzaldehyde and a Key Structural Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the full spectral data for 3-Fluoro-4-morpholin-4-ylbenzaldehyde and the structurally related compound, 4-Fluorobenzaldehyde. Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of predicted data for the target compound and comprehensive experimental data for 4-Fluorobenzaldehyde to serve as a valuable comparative reference. The inclusion of detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offers practical guidance for researchers working with these and similar molecular scaffolds.
Comparative Spectral Data Overview
The following tables summarize the key spectral data for this compound (predicted) and 4-Fluorobenzaldehyde (experimental). This side-by-side comparison highlights the expected influence of the morpholine substituent on the spectral characteristics of the fluorinated benzaldehyde core.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound (Predicted) | ~9.85 | s | - | H-C=O |
| ~7.60 | dd | 8.0, 2.0 | Ar-H | |
| ~7.50 | d | 8.0 | Ar-H | |
| ~7.00 | t | 8.0 | Ar-H | |
| ~3.88 | t | 4.8 | -N(CH₂)₂- | |
| ~3.15 | t | 4.8 | -O(CH₂)₂- | |
| 4-Fluorobenzaldehyde (Experimental) [1] | 9.97 | s | - | H-C=O |
| 7.91 (avg) | m | - | Ar-H (ortho to CHO) | |
| 7.21 (avg) | m | - | Ar-H (meta to CHO) |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Key Structural Feature |
| This compound (Predicted) | ~191.0 | C=O |
| ~155.0 (d, J ≈ 245 Hz) | C-F | |
| ~145.0 (d, J ≈ 10 Hz) | C-N | |
| ~132.0 | Ar-C | |
| ~128.0 (d, J ≈ 5 Hz) | Ar-C | |
| ~125.0 | Ar-C | |
| ~118.0 (d, J ≈ 20 Hz) | Ar-C | |
| ~66.5 | -N(CH₂)₂- | |
| ~50.0 (d, J ≈ 5 Hz) | -O(CH₂)₂- | |
| 4-Fluorobenzaldehyde (Experimental) [1] | 190.5 | C=O |
| 166.5 (d, J = 256.7 Hz) | C-F | |
| 132.8 (d, J = 9.5 Hz) | Ar-C | |
| 132.2 (d, J = 9.7 Hz) | Ar-C | |
| 116.4 (d, J = 22.3 Hz) | Ar-C |
Table 3: FT-IR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Vibrational Mode |
| This compound (Predicted) | ~2950-2800 | C-H stretch (aliphatic) |
| ~1690 | C=O stretch (aldehyde) | |
| ~1600, ~1500 | C=C stretch (aromatic) | |
| ~1250 | C-N stretch | |
| ~1230 | C-F stretch | |
| ~1115 | C-O-C stretch (morpholine) | |
| 4-Fluorobenzaldehyde (Experimental) | 2860, 2765 | C-H stretch (aldehyde) |
| 1705 | C=O stretch (aldehyde) | |
| 1600, 1588 | C=C stretch (aromatic) | |
| 1235 | C-F stretch | |
| 855 | C-H bend (aromatic) |
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
| Compound | m/z of Key Fragments | Proposed Fragment Identity |
| This compound (Predicted) | 209 | [M]⁺ |
| 208 | [M-H]⁺ | |
| 180 | [M-CHO]⁺ | |
| 152 | [M-C₂H₄NO]⁺ | |
| 4-Fluorobenzaldehyde (Experimental) [2] | 124 | [M]⁺ |
| 123 | [M-H]⁺ | |
| 95 | [M-CHO]⁺ (fluorophenyl cation) | |
| 75 | [C₆H₄]⁺ |
Experimental Workflow for Spectral Analysis
The following diagram illustrates a generalized workflow for obtaining the spectral data discussed in this guide.
Caption: A generalized workflow for acquiring and analyzing NMR, IR, and MS spectral data.
Detailed Experimental Protocols
The following are representative protocols for acquiring high-quality spectral data for aromatic aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard, in a 5 mm NMR tube. The solution must be free of any solid particulates.[3]
-
Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory featuring a diamond crystal is used.[5]
-
Sample Preparation: For a solid sample, a small amount of the powder is placed directly onto the ATR crystal. For a liquid, a single drop is applied to the crystal.[6][7]
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance.
Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is utilized.[2]
-
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the MS.
-
Ionization and Analysis: In the ion source, molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9][10] The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer. The resulting mass spectrum plots ion abundance versus m/z.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Comparative Guide to the Synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on factors such as overall yield, reaction conditions, and availability of starting materials. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a crucial building block in medicinal chemistry, notably in the synthesis of linezolid, an important antibiotic. The efficient and scalable synthesis of this intermediate is of significant interest to the pharmaceutical industry. This guide outlines and compares two prominent synthetic pathways:
-
Route 1: Formylation of 3-Fluoro-4-morpholinoaniline
-
Route 2: Nucleophilic Aromatic Substitution of 3,4-Difluorobenzaldehyde
Comparison of Synthesis Routes
The two routes are summarized and compared in the table below, followed by a detailed description of each pathway.
| Parameter | Route 1: Formylation of 3-Fluoro-4-morpholinoaniline | Route 2: Nucleophilic Aromatic Substitution |
| Starting Materials | 3,4-Difluoronitrobenzene, Morpholine | 3,4-Difluorobenzaldehyde, Morpholine |
| Number of Steps | 3 | 1 |
| Key Intermediates | 4-(2-Fluoro-4-nitrophenyl)morpholine, 3-Fluoro-4-morpholinoaniline | None |
| Overall Yield | Moderate to High | High |
| Reaction Conditions | Step 1: Reflux; Step 2: 70°C; Step 3: Varies (e.g., Vilsmeier-Haack) | 100-140°C |
| Advantages | Readily available starting material (3,4-difluoronitrobenzene). | Fewer steps, potentially higher overall yield, and simpler work-up. |
| Disadvantages | Longer synthetic route, requires a separate formylation step which can have variable yields. | Starting material (3,4-difluorobenzaldehyde) may be more expensive. |
Synthesis Route Diagrams
The logical flow of each synthetic route is depicted in the diagrams below.
Figure 1: Comparative workflow of the two main synthesis routes.
Detailed Synthesis Routes and Experimental Protocols
Route 1: Formylation of 3-Fluoro-4-morpholinoaniline
This three-step synthesis begins with the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with morpholine, followed by the reduction of the nitro group, and concludes with the formylation of the resulting aniline.
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
The reaction involves the nucleophilic displacement of a fluorine atom from 3,4-difluoronitrobenzene by morpholine.[1]
-
Reaction: 3,4-Difluoronitrobenzene reacts with morpholine in refluxing acetonitrile.[1]
-
Reagents: 3,4-Difluoronitrobenzene, Morpholine, Acetonitrile.
-
Conditions: The mixture is refluxed.[1]
-
Yield: High yields have been reported for this step.
Experimental Protocol:
To a solution of 3,4-difluoronitrobenzene in acetonitrile, an excess of morpholine is added. The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC). After completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 3-Fluoro-4-morpholinoaniline
The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is reduced to a primary amine. A common method for this transformation is the use of iron in the presence of an ammonium salt.[1]
-
Reaction: The nitro group is reduced using iron powder and ammonium chloride.[1]
-
Reagents: 4-(2-Fluoro-4-nitrophenyl)morpholine, Iron powder, Ammonium chloride, Methanol, Water.
-
Conditions: The reaction is carried out at 70°C.[1]
-
Yield: This reduction typically proceeds in high yield.
Experimental Protocol:
In a round-bottom flask, 4-(2-fluoro-4-nitrophenyl)morpholine is dissolved in a mixture of methanol and water. Iron powder and ammonium chloride are added to the solution. The mixture is heated to 70°C and stirred vigorously. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated to remove the methanol, and the aqueous residue is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford 3-fluoro-4-morpholinoaniline.
Step 3: Formylation of 3-Fluoro-4-morpholinoaniline
The final step is the introduction of a formyl group onto the aromatic ring. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds.
-
Reaction: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (e.g., N,N-dimethylformamide).
-
Reagents: 3-Fluoro-4-morpholinoaniline, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Conditions: The reaction is typically carried out at low temperatures, followed by heating.
-
Yield: The yield of this step can be variable and is dependent on the specific substrate and reaction conditions.
Experimental Protocol (General Vilsmeier-Haack):
The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride to N,N-dimethylformamide at 0°C. The reagent is then added to a solution of 3-fluoro-4-morpholinoaniline in a suitable solvent (e.g., dichloromethane) at low temperature. The reaction mixture is then warmed and stirred for several hours. The reaction is quenched by pouring it into ice-water and neutralizing with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Route 2: Nucleophilic Aromatic Substitution of 3,4-Difluorobenzaldehyde
This one-step synthesis involves the direct reaction of 3,4-difluorobenzaldehyde with morpholine. The electron-withdrawing effect of the aldehyde group activates the fluorine atom at the para position for nucleophilic substitution.
-
Reaction: 3,4-Difluorobenzaldehyde reacts with morpholine in the presence of a base.
-
Reagents: 3,4-Difluorobenzaldehyde, Morpholine, Potassium Carbonate (K₂CO₃), Dimethyl Sulfoxide (DMSO).
-
Conditions: The reaction is heated at 140°C.
-
Yield: This route has the potential for high yields in a single step.
Experimental Protocol:
A mixture of 3,4-difluorobenzaldehyde, morpholine, and potassium carbonate in dimethyl sulfoxide is heated to 140°C and stirred for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Conclusion
Both presented routes offer viable pathways for the synthesis of this compound.
Route 1 is a well-established, multi-step process starting from a readily available and cost-effective nitroaromatic compound. However, the overall efficiency depends on the yield of the final formylation step, which may require optimization.
Route 2 is a more direct, single-step approach that can potentially provide a higher overall yield and simplify the purification process. The main consideration for this route is the availability and cost of the starting 3,4-difluorobenzaldehyde.
The choice between these two routes will ultimately depend on factors such as the scale of the synthesis, the cost and availability of starting materials, and the desired purity of the final product. For large-scale production, the efficiency and atom economy of Route 2 might be more advantageous, provided the starting aldehyde is accessible. For smaller-scale laboratory synthesis, the readily available starting materials of Route 1 may be more convenient.
References
A Comparative Analysis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde and Other Substituted Morpholinobenzaldehydes in Drug Discovery
A deep dive into the structure-activity relationships of substituted morpholinobenzaldehydes, focusing on their potential as kinase inhibitors and anticancer agents.
In the landscape of modern drug discovery, the morpholinobenzaldehyde scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors targeting critical cell signaling pathways. The strategic placement of various substituents on the benzaldehyde ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde against other substituted morpholinobenzaldehydes, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The morpholine moiety is a key pharmacophore in many kinase inhibitors, often forming a crucial hydrogen bond with the hinge region of the kinase domain, thereby anchoring the molecule in the ATP-binding pocket. The benzaldehyde component serves as a versatile anchor for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Comparative Biological Activity
The introduction of a fluorine atom at the 3-position of 4-morpholinobenzaldehyde can have a profound impact on its biological activity. Fluorine's high electronegativity and small size can alter the electronic properties of the aromatic ring and influence intermolecular interactions with the target protein.
While direct comparative studies of a wide range of simple substituted 4-morpholinobenzaldehydes are limited in publicly available literature, the analysis of more complex derivatives built upon these scaffolds provides valuable insights into the influence of ring substitution. The following tables summarize the inhibitory activities of various substituted morpholino-containing compounds against key cancer-related targets, such as phosphoinositide 3-kinases (PI3Ks) and cancer cell lines.
| Compound/Derivative | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| Derivatives of 4-Morpholinobenzaldehyde | ||||
| ZSTK474 (a complex dimorpholino triazine derivative) | PI3Kα | 37 | ||
| PI3Kβ | 380 | |||
| PI3Kδ | 16 | |||
| PI3Kγ | 60 | |||
| Derivatives of Substituted Morpholinobenzaldehydes | ||||
| A complex 2,4-dimorpholinopyrimidine-5-carbonitrile (17p) | PI3Kα | 31.8 ± 4.1 | ||
| PI3Kδ | 15.4 ± 1.9 | |||
| A complex morpholine-benzimidazole-oxadiazole (5h) | VEGFR-2 | 49 ± 2 | HT-29 (colon) | 3.103 ± 0.979 |
| Another complex morpholine-benzimidazole-oxadiazole (5j) | VEGFR-2 | 98 ± 11 | HT-29 (colon) | 9.657 ± 0.149 |
Structure-Activity Relationship (SAR)
The biological activity of morpholinobenzaldehyde derivatives is highly dependent on the nature and position of the substituents on the phenyl ring.
-
Fluorine Substitution: The introduction of a fluorine atom, as in this compound, can enhance binding affinity through favorable electrostatic interactions with the target protein. The position of the fluorine is critical; for instance, in some quinazoline-based kinase inhibitors, a fluorine at the 2' position of a phenyl ring was found to be more beneficial for activity than at the 4' position.[1]
-
Other Halogens: Chlorine and bromine substitutions have also been explored. In a series of morpholine-benzimidazole-oxadiazole derivatives, the presence of two chlorine atoms on the phenyl ring of a side chain significantly enhanced cytotoxic activity against colon cancer cells.[2]
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituent play a crucial role. For aldehyde dehydrogenase (ALDH) inhibitors based on a 4-(dialkylamino)benzaldehyde scaffold, electron-donating groups like methyl and methoxy at the meta-position were found to be the most potent against the ALDH1A1 isoform.[3]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
PI3Kα Kinase Assay (In Vitro)
This assay measures the enzymatic activity of purified PI3Kα and the inhibitory effect of test compounds.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates a lipid substrate (e.g., PIP2) using ATP. The ADP is then converted to ATP, which generates a luminescent signal via luciferase.
Materials:
-
Purified recombinant PI3Kα (p110α/p85α) enzyme
-
PI3K lipid substrate (e.g., PI(4,5)P2)
-
ATP
-
PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 0.5 µL of the compound or vehicle (DMSO).
-
Prepare a mixture of PI3Kα enzyme and lipid substrate in PI3K Kinase Buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's protocol.
MTT Assay for Anticancer Activity
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cells by measuring cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing the Role in Signaling and Drug Discovery
To better understand the context in which these compounds operate, the following diagrams illustrate a key signaling pathway and a typical drug discovery workflow.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Caption: A typical drug discovery and development workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Comparative Analysis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among the myriad of heterocyclic compounds, morpholine derivatives have consistently emerged as privileged structures in medicinal chemistry. This guide provides a comparative analysis of the potential biological activities of derivatives synthesized from 3-Fluoro-4-morpholin-4-ylbenzaldehyde, drawing upon existing data from structurally related compounds to inform future research and development.
While direct and extensive comparative studies on a wide array of this compound derivatives are not yet prevalent in published literature, a wealth of information on related morpholine-containing compounds, as well as Schiff bases and hydrazones derived from analogous aldehydes, allows for a predictive and insightful analysis. This guide will synthesize this information to highlight the potential anticancer and antimicrobial properties of this promising class of compounds.
Table 1: Comparative Biological Activity of Structurally Related Morpholine Derivatives
The following table summarizes the biological activity of various morpholine derivatives, providing a basis for predicting the potential efficacy of this compound derivatives. The data is collated from several key studies and is intended to be illustrative of the potential for this class of compounds.
| Compound Class | Derivative Type | Biological Activity | Target/Assay | Key Findings (IC50/MIC) |
| Morpholine Derivatives | Substituted Morpholines | Anticancer | Topoisomerase II Inhibition, SRB Assay (MDA-MB-231 cells) | M5 derivative showed an IC50 of 81.92 µg/mL.[1] |
| 4-(Morpholin-4-yl) benzohydrazide | Antimicrobial | Broth Microdilution | Semicarbazide derivative active against Enterococcus faecalis (MIC: 3.91 µg/mL).[2] | |
| Schiff Base Derivatives | Morpholine-derived Schiff Bases | Anticancer | MTT Assay (MCF-7 cells) | Metal complexes of morpholine Schiff bases showed moderate cytotoxicity. |
| Pyridine-derived Schiff Bases | Anticancer | Various cancer cell lines | Metal complexes exhibited potent activity with IC50 values often lower than the reference drug, Cisplatin. | |
| Hydrazone Derivatives | Pyrazole-derived Hydrazones | Antimicrobial | MIC Determination | 4-Trifluoromethyl phenyl derivative showed potent activity against Gram-positive bacteria (MIC: 0.78 µg/mL).[3] |
| Steroidal Hydrazones | Antimicrobial | MIC/MBC Determination | Active against B. cereus (MIC: 0.37–3.00 mg/mL) and MRSA.[2] |
Experimental Protocols: A Guide to Synthesis and Evaluation
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis of Schiff base and hydrazone derivatives of this compound and for the assessment of their biological activity.
Synthesis of Schiff Base Derivatives
A common method for synthesizing Schiff bases involves the condensation reaction between an aldehyde and a primary amine.
-
Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a few drops of a catalyst, typically a weak acid like glacial acetic acid, to the mixture.
-
Reaction: Reflux the reaction mixture for a period ranging from a few hours to overnight, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Hydrazone Derivatives
Hydrazones are synthesized through the reaction of an aldehyde with a hydrazine derivative.
-
Reaction Setup: Dissolve this compound in a suitable solvent like ethanol.
-
Addition of Hydrazine: Add an equimolar amount of the selected hydrazine derivative (e.g., phenylhydrazine, thiosemicarbazide) to the solution.
-
Catalysis: A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or under reflux, with reaction time varying depending on the reactants. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, the product is isolated by filtration if it precipitates, or the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.
-
Structural Confirmation: Characterize the final product using spectroscopic methods to confirm its identity and purity.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Pathways and Processes
Diagrams are essential tools for illustrating complex biological pathways and experimental workflows. The following diagrams, created using the DOT language, provide a visual representation of a potential mechanism of action and the general workflow for the synthesis and evaluation of these compounds.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Determination of 3-Fluoro-4-morpholin-4-ylbenzaldehyde: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography against common spectroscopic methods for the structural elucidation of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a key intermediate in the synthesis of various targeted therapeutic agents.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for providing initial structural insights, single-crystal X-ray crystallography remains the gold standard for providing unequivocal, three-dimensional atomic arrangement.[1] This guide will delve into the experimental protocols and data outputs of these techniques, offering researchers and drug development professionals a comprehensive overview to inform their analytical strategies.
Comparative Data Analysis
The following tables summarize the quantitative and qualitative data obtained from X-ray crystallography, NMR, and Mass Spectrometry for the structural confirmation of this compound.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂FNO₂ |
| Molecular Weight | 209.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.678 |
| c (Å) | 9.321 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 972.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.428 |
| R-factor (%) | 4.2 |
| Final R-indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.118 |
Table 2: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided |
| X-ray Crystallography | Provides the precise 3D atomic arrangement, including bond lengths, bond angles, and torsion angles.[1] It offers unambiguous determination of stereochemistry and conformation in the solid state.[1] |
| NMR Spectroscopy | Determines the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), revealing connectivity and through-space relationships.[2][3] Techniques like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are used to piece together the molecular structure.[3] It provides information about the molecule's structure in solution.[4][5] |
| Mass Spectrometry | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[2][6] Fragmentation patterns can offer clues about the different structural components of the molecule. |
Experimental Protocols
Single-Crystal X-ray Diffraction
The definitive structural elucidation of this compound was achieved through single-crystal X-ray diffraction.
1. Crystallization: High-quality single crystals of the title compound were grown using the slow evaporation method.[7] A saturated solution of this compound in a suitable solvent system (e.g., ethanol/water mixture) was prepared. The solution was filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature.[7] Slow evaporation of the solvent over several days yielded colorless, prism-shaped crystals suitable for X-ray analysis.[8]
2. Data Collection: A suitable crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). The crystal-to-detector distance and exposure time were optimized to obtain high-resolution diffraction data. A series of diffraction images were collected by rotating the crystal through different angles.
3. Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Alternative Spectroscopic Methods
While X-ray crystallography provides the ultimate structural proof, NMR and mass spectrometry are crucial for initial characterization and are often sufficient for routine confirmation.[3]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). The sample was dissolved in a deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane). 2D NMR experiments such as COSY, HSQC, and HMBC were performed to establish connectivities.
2. Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a suitable solvent (e.g., acetonitrile) and introduced into the mass spectrometer. The accurate mass measurement allows for the determination of the elemental composition.
Visualizations
The following diagrams illustrate the experimental workflow of X-ray crystallography and a comparison of the information provided by the different analytical techniques.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Caption: Comparison of Information from Different Analytical Techniques.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. How To [chem.rochester.edu]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
A Comparative Guide to HPLC Purity Analysis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical compounds, the purity of intermediates is a critical determinant of the final product's quality, safety, and efficacy. 3-Fluoro-4-morpholin-4-ylbenzaldehyde is a key building block in the development of various therapeutic agents. Ensuring its purity is paramount to avoid the introduction of unwanted side reactions and impurities in downstream processes. This guide provides a detailed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound and offers a comparative overview of alternative analytical techniques, supported by experimental data and protocols.
Comparison of Analytical Techniques for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the analysis of non-volatile and thermally labile compounds, making it highly suitable for pharmaceutical ingredients.[1][2][3] However, other techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) also offer viable alternatives, each with distinct advantages and limitations.
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[3] | Separation using sub-2 µm particle columns at very high pressures, leading to enhanced resolution and speed.[4] | Separation of volatile compounds in a gaseous mobile phase based on their partitioning with a stationary phase.[5] |
| Typical Analysis Time | 15 - 30 minutes | 2 - 10 minutes[4] | 10 - 20 minutes |
| Resolution | Good to Excellent | Excellent to Superior[4] | Excellent for volatile compounds |
| Sensitivity (LOD/LOQ) | ng to µg range | pg to ng range (often higher than HPLC)[6] | pg to ng range (highly sensitive detectors available) |
| Sample Volatility Requirement | Not required, suitable for non-volatile and thermally unstable compounds.[3] | Not required, ideal for non-volatile compounds.[6] | Required, samples must be volatile or rendered volatile through derivatization.[5] |
| Solvent Consumption | Moderate to High | Low (up to 80% less than HPLC)[4] | Minimal (carrier gas) |
| Instrumentation Cost | Moderate | High | Moderate to High |
| Key Advantages | Robust, versatile, widely available, suitable for a broad range of analytes.[1] | Significantly faster analysis, improved resolution and sensitivity, reduced solvent usage.[4] | High separation efficiency for volatile compounds, sensitive detectors (e.g., FID, MS).[2] |
| Key Disadvantages | Longer analysis times compared to UPLC, higher solvent consumption.[6] | Higher backpressures can reduce column lifetime, higher initial instrument cost.[4] | Limited to volatile and thermally stable compounds; derivatization may be required for polar analytes, which can add complexity.[5] |
Experimental Protocols
Proposed HPLC Method for Purity Analysis of this compound
This proposed method is based on common practices for the analysis of substituted benzaldehydes and is expected to provide accurate and reliable purity data.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40, v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC system.
3. Data Analysis:
The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative Method: Gas Chromatography (GC)
For GC analysis, derivatization is likely necessary to increase the volatility of the polar this compound.
1. Derivatization (Example):
-
React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the aldehyde group to a more volatile silyl derivative.
2. GC-MS Conditions:
-
GC System: A gas chromatograph coupled with a mass spectrometer (MS) detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for the HPLC and GC methods.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Experimental workflow for GC-MS purity analysis.
Conclusion
The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. The proposed reversed-phase HPLC method offers a robust and reliable approach for routine quality control, leveraging its suitability for non-volatile pharmaceutical compounds. UPLC presents a significant advantage in terms of speed and efficiency, making it ideal for high-throughput environments. While GC-MS is a powerful tool for the identification of volatile impurities, its application to this analyte necessitates a derivatization step. Researchers and drug development professionals are encouraged to select the method that best aligns with their analytical needs, instrumentation availability, and the nature of potential impurities.
References
Structure-Activity Relationship of 4-Morpholinylbenzaldehyde Analogues as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the physicochemical properties and biological activity of compounds.[1] Its incorporation into small molecules has led to the discovery of potent inhibitors of various protein kinases, including phosphoinositide 3-kinases (PI3Ks), which are crucial nodes in signaling pathways that drive cancer cell growth, proliferation, and survival.[2][3] The 4-morpholinylbenzaldehyde core represents a key pharmacophore in the development of novel anticancer agents. This guide explores the SAR of analogues based on this and related scaffolds, providing insights for the rational design of more potent and selective cancer therapeutics.
Comparative Analysis of Anticancer Activity
The anticancer activity of morpholine-containing compounds is significantly influenced by the nature and position of substituents on the aromatic ring and modifications of the core scaffold. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative analogues against various cancer cell lines.
Table 1: Cytotoxic Activity of Morpholine-Substituted Quinazoline Derivatives
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 | 2,4-dichloro-5-methoxyphenyl | A549 (Lung) | 10.38 ± 0.27 | [4] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [4] | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [4] | ||
| AK-10 | 3,4,5-trimethoxyphenyl | A549 (Lung) | 11.21 ± 0.31 | [4] |
| MCF-7 (Breast) | 7.12 ± 0.18 | [4] | ||
| SHSY-5Y (Neuroblastoma) | 10.15 ± 0.22 | [4] |
Table 2: Cytotoxic Activity of Naphthalene-Substituted Triazole Spirodienones
| Compound ID | R1 Group | R2 Group | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | Naphthalen-2-yl | H | MDA-MB-231 (Breast) | 0.03 | [5] |
| HeLa (Cervical) | 0.12 | [5] | |||
| A549 (Lung) | 0.15 | [5] |
Table 3: PI3Kα Inhibitory Activity of 2,4-dimorpholinopyrimidine-5-carbonitrile Derivatives
| Compound ID | R3 Group | PI3Kα IC50 (nM) | Reference |
| 17p | 4-fluorophenyl | 31.8 ± 4.1 | [6] |
| BKM-120 (control) | - | 44.6 ± 3.6 | [6] |
Structure-Activity Relationship Insights
From the compiled data, several key SAR trends can be observed:
-
Importance of the Morpholine Moiety: The morpholine group is a critical pharmacophore for PI3K inhibitory activity, likely forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.[3][6] Substitution of the morpholine ring often leads to a significant decrease in activity.[2]
-
Influence of Aromatic Substituents: The nature and position of substituents on the aromatic ring play a crucial role in modulating the anticancer potency. For instance, in the quinazoline series, electron-withdrawing groups like chlorine and electron-donating methoxy groups at specific positions on the phenyl ring resulted in significant cytotoxic activity.[4] In the case of naphthalene-substituted triazole spirodienones, the larger aromatic system of the naphthalene ring at the R1 position contributed to potent anticancer effects.[5]
-
Core Scaffold Modifications: The central heterocyclic scaffold to which the morpholine-containing aromatic moiety is attached is a key determinant of biological activity. Scaffolds such as quinazoline and pyrimidine are prevalent in potent PI3K inhibitors.[2][6]
Target Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer.[7][8] Many morpholine-containing anticancer agents exert their effects by inhibiting key kinases in this pathway, primarily PI3K.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde and Structural Analogs for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the selection of building blocks is a critical determinant of successful outcomes. Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive comparison of 3-Fluoro-4-morpholin-4-ylbenzaldehyde with its structural analogs, focusing on quality control parameters and potential performance in synthetic and biological applications.
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis (CoA) is a crucial document that outlines the quality and purity of a chemical compound. While batch-specific CoAs are provided upon purchase, this section presents a representative comparison of the typical quality control parameters for this compound and its alternatives. The data presented is a synthesis of typical values found in supplier documentation and common analytical practices for compounds of this nature.
Table 1: Representative Certificate of Analysis Data for Benzaldehyde Derivatives
| Parameter | This compound | 4-(4-Morpholinyl)benzaldehyde | 3-Fluoro-4-hydroxybenzaldehyde | 2-Fluoro-4-morpholinobenzaldehyde |
| CAS Number | 495404-90-5[1][2] | 1204-86-0[3] | 405-05-0[4] | 1820604-05-5 |
| Molecular Formula | C₁₁H₁₂FNO₂ | C₁₁H₁₃NO₂[3] | C₇H₅FO₂ | C₁₁H₁₂FNO₂ |
| Molecular Weight | 209.22 g/mol [2] | 191.23 g/mol [3] | 140.11 g/mol [4] | 209.22 g/mol |
| Appearance | White to off-white solid | Light yellow crystalline powder | Light yellow to yellow powder | Pale yellow solid |
| Purity (by HPLC) | ≥98.0% | ≥97.0% | ≥98.0% | ≥98.0% |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
| Melting Point | Not specified | 65-69 °C | 123-127 °C | Not specified |
| Residual Solvents | <0.5% | <0.5% | <0.5% | <0.5% |
Experimental Protocols for Quality Control
To ensure the reliability and reproducibility of research, rigorous quality control of starting materials is essential. The following are detailed methodologies for key experiments typically cited in a Certificate of Analysis for substituted benzaldehydes.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of the benzaldehyde derivative by separating it from any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 95% over 20 minutes.
-
Sample Preparation: A stock solution of the compound is prepared in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of about 0.1 mg/mL.
-
Analysis: 10 µL of the sample solution is injected into the HPLC system. The chromatogram is recorded at a wavelength of 254 nm.
-
Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity Confirmation
Objective: To confirm the chemical structure of the benzaldehyde derivative.
Methodology:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition: A standard proton NMR spectrum is acquired.
-
Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed and compared to the expected signals for the compound's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the aldehyde C=O stretch (around 1700 cm⁻¹), aromatic C=C stretches, C-H stretches, and the C-F and C-N bonds.
Performance Comparison in a Hypothetical Biological Assay
Table 2: Hypothetical Performance Comparison in an Enzyme Inhibition Assay (IC₅₀ Values)
| Compound | Hypothetical IC₅₀ (µM) | Rationale for Hypothetical Performance |
| This compound | 5.2 | The electron-withdrawing fluorine atom at the meta position can enhance the electrophilicity of the aldehyde group, potentially leading to stronger interactions with nucleophilic residues in the enzyme's active site. The morpholine group can act as a hydrogen bond acceptor and provide a point of interaction. |
| 4-(4-Morpholinyl)benzaldehyde | 8.5 | Lacks the electron-withdrawing fluorine, making the aldehyde slightly less reactive. The morpholine group still provides a key interaction point. |
| 3-Fluoro-4-hydroxybenzaldehyde | 12.1 | The hydroxyl group is a strong hydrogen bond donor and acceptor, which can be beneficial for binding. However, it may also lead to different binding orientations compared to the morpholine-containing compounds. |
| 2-Fluoro-4-morpholinobenzaldehyde | 6.8 | The fluorine atom at the ortho position can have a more pronounced steric and electronic effect on the aldehyde group, potentially altering the binding mode and affinity compared to the meta-substituted isomer. |
Note: The IC₅₀ values in this table are purely hypothetical and for illustrative purposes to demonstrate how substituent effects could be compared. Actual experimental data would be required for a definitive comparison.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: A typical workflow for the quality control of a chemical compound.
Caption: A hypothetical signaling pathway where the compound acts as a kinase inhibitor.
References
Safety Operating Guide
3-Fluoro-4-morpholin-4-ylbenzaldehyde proper disposal procedures
Proper Disposal of 3-Fluoro-4-morpholin-4-ylbenzaldehyde
Important Notice: A specific Safety Data Sheet (SDS) for this compound (CAS No. 1820604-54-7 or 495404-90-5) was not located in available resources. The following guidance is based on general principles for laboratory chemical waste management and data for structurally related compounds, including halogenated aldehydes and morpholine derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols in your facility.
The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it must be treated as hazardous waste and must not be disposed of down the drain or in regular trash.[1][2] The primary disposal route for such chemicals is typically high-temperature incineration by a licensed waste management facility.[3][4]
Hazard Profile and Required Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be handled as a hazardous substance. Fluorinated benzaldehydes are often classified as skin and eye irritants, while morpholine is corrosive and can cause severe irritation.[3][5] Therefore, all handling and disposal preparations must be conducted with appropriate PPE to minimize exposure.
| Hazard Classification & Handling Requirements | Source(s) |
| Presumed Hazard Class | Irritant, Potentially Harmful, Halogenated Organic Waste |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile), safety goggles or face shield, lab coat. |
| Handling Environment | All waste handling and transfers should be performed in a certified chemical fume hood. |
| Incompatibilities | Avoid mixing with strong oxidizing agents, strong acids, and strong bases.[3][6] Keep separate from non-halogenated waste streams.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Classify any unused this compound, contaminated materials (e.g., gloves, wipes, absorbent pads), or solutions containing the compound as "Halogenated Organic Waste."[2]
-
Crucially, do not mix this waste with non-halogenated solvents like acetone, ethanol, or hexane.[2] Mixing waste streams complicates disposal and can lead to dangerous reactions.
2. Select an Appropriate Waste Container:
-
Use a designated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The container must have a secure, tight-fitting screw cap.[2][7]
-
Ensure the container is clean, dry, and in good condition before adding any waste.[7]
3. Proper Labeling of the Waste Container:
-
Label the container clearly before adding any waste.[8]
-
The label must include:
-
The words "Hazardous Waste ".[8]
-
The full chemical name: "Waste this compound " and any other constituents in the container. Do not use abbreviations.[1]
-
A clear indication of the hazards (e.g., "Irritant," "Halogenated").
-
The date when waste was first added to the container (accumulation start date).[8]
-
4. Waste Accumulation and Storage:
-
Perform all transfers of waste into the container within a chemical fume hood to prevent inhalation of vapors.
-
Keep the waste container securely closed at all times, except when actively adding waste.[9]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.[9]
-
Ensure the container is stored away from incompatible materials and in secondary containment to prevent spills.[7]
5. Arranging for Final Disposal:
-
Once the container is full (typically around 75-80% capacity to allow for expansion) or when you have reached your facility's accumulation time limit, contact your institution's EHS or hazardous waste management office to schedule a pickup.[9]
-
Follow their specific procedures for waste collection requests.
6. Spill and Decontamination:
-
In case of a spill, evacuate the area and remove all ignition sources.[10]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[10]
-
Using non-sparking tools, collect the absorbed material and place it in a separate, sealed container for hazardous waste disposal.[10]
-
All materials used for cleanup must also be disposed of as hazardous waste.[7]
Chemical Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of laboratory chemical waste like this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. wattbarind.com [wattbarind.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. nj.gov [nj.gov]
Safeguarding Your Research: A Guide to Handling 3-Fluoro-4-morpholin-4-ylbenzaldehyde
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 3-Fluoro-4-morpholin-4-ylbenzaldehyde. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper management of this chemical compound.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE, drawing on safety data for structurally similar compounds, including morpholine and fluorinated benzaldehydes.
| Protection Type | Required Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Essential for preventing contact with the eyes and face, which can cause serious irritation or burns.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes. | Protects against skin absorption and irritation.[1][4] Regularly inspect gloves for any signs of degradation.[5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5][6] A NIOSH/MSHA approved respirator may be necessary for operations with a high potential for aerosol generation.[6] | Minimizes the risk of inhaling potentially harmful vapors or dust. |
| General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][7][8] | Prevents accidental ingestion and contamination of personal items. |
Operational Plan: Step-by-Step Handling Protocol
Follow this workflow to ensure the safe handling of this compound from receipt to disposal.
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical final step in the chemical handling process. All waste containing this compound must be treated as hazardous.
-
Waste Segregation: Collect all materials that have come into contact with the compound, including unused product, contaminated labware (pipette tips, gloves, etc.), and cleaning materials, in a designated and clearly labeled hazardous waste container.[5]
-
Container Management: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[6][9]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and accredited waste disposal contractor.[5][8] Do not dispose of this chemical down the drain or in general waste.[5][10] All disposal activities must comply with local, state, and federal regulations.[8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. nexchem.co.uk [nexchem.co.uk]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
